molecular formula C35H31FO12 B12379034 Ecdd-S16

Ecdd-S16

Cat. No.: B12379034
M. Wt: 662.6 g/mol
InChI Key: RQTVDBXCOZOJRL-RHCCCGCMSA-N
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Description

Ecdd-S16 is a useful research compound. Its molecular formula is C35H31FO12 and its molecular weight is 662.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H31FO12

Molecular Weight

662.6 g/mol

IUPAC Name

[(2S,3R,4S,5R)-2-[[9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-1-oxo-3H-benzo[f][2]benzofuran-4-yl]oxy]-4,5-dimethoxyoxan-3-yl] 4-fluorobenzoate

InChI

InChI=1S/C35H31FO12/c1-39-24-12-20-21(13-25(24)40-2)30(22-14-43-34(38)29(22)28(20)18-7-10-23-26(11-18)46-16-45-23)48-35-32(31(42-4)27(41-3)15-44-35)47-33(37)17-5-8-19(36)9-6-17/h5-13,27,31-32,35H,14-16H2,1-4H3/t27-,31+,32-,35+/m1/s1

InChI Key

RQTVDBXCOZOJRL-RHCCCGCMSA-N

Isomeric SMILES

CO[C@@H]1CO[C@H]([C@@H]([C@H]1OC)OC(=O)C2=CC=C(C=C2)F)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7

Canonical SMILES

COC1COC(C(C1OC)OC(=O)C2=CC=C(C=C2)F)OC3=C4COC(=O)C4=C(C5=CC(=C(C=C53)OC)OC)C6=CC7=C(C=C6)OCO7

Origin of Product

United States

Foundational & Exploratory

The Origin and Profile of ECDD-S16: A Synthetic V-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ECDD-S16 is a novel synthetic compound derived from the natural product Cleistanthin A.[1][2][3][4][5][6][7] It has been identified as a potent inhibitor of vacuolar ATPase (V-ATPase), a proton pump crucial for the acidification of intracellular organelles.[1][3][6] This inhibition of endolysosomal acidification leads to the attenuation of pyroptosis, a form of inflammatory cell death, highlighting its potential as a therapeutic agent for various inflammatory diseases.[1][3][4][6][7] This technical guide provides a comprehensive overview of the origin, synthesis, and fundamental biological activities of this compound.

Genesis of this compound: A Derivative of a Natural Product

This compound is a chemically modified derivative of Cleistanthin A (CA).[1][2][3][4][6] CA is a natural aryl naphthalene lignan glycoside extracted from the plant Phyllanthus taxodiifolius Beille, a shrub found in the central and Northeastern parts of Thailand.[1][3] Cleistanthin A itself has been noted for its potential as a V-ATPase inhibitor and its relevance in cancer cell survival.[1][3][4][6][7] The development of this compound represents a strategic effort to explore the therapeutic potential of Cleistanthin A derivatives, particularly in the context of inflammation and pyroptosis.[1]

The "ECDD" in its name likely refers to the Excellence Center for Drug Discovery (ECDD) at Mahidol University in Thailand, where research on this compound has been conducted.[3][5][8]

Synthesis of this compound

This compound is synthesized through an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[1][2][3][6][9] The reaction is facilitated by the presence of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2][3][6][9] This process results in the formation of a new benzoyl ester derivative of Cleistanthin A, which is this compound.[1]

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound has been reported:[1][9]

  • Reactant Preparation: 4-fluorobenzoic acid (1.5 equivalents) is dissolved in dichloromethane under a nitrogen atmosphere.

  • Activation: N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) is added to the solution, and the reaction is stirred for 5 minutes.

  • Esterification: Cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the reaction mixture.

  • Reaction: The mixture is left to react overnight at room temperature.

  • Work-up: Upon completion, the reaction is diluted with ethyl acetate.

  • Purification: The organic layer is washed sequentially with saturated aqueous NH4Cl, water, and brine. It is then dried over MgSO4, filtered, and concentrated to yield the crude product. The reported yield for this synthesis is 36%.[2][3][6]

Reagents and Solvents

All reagents and solvents for the synthesis are typically purchased from commercial suppliers and used without further purification.[1]

Reagent/SolventSupplier Examples
4-fluorobenzoic acidSigma-Aldrich, Merck, TCI
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich, Merck, TCI
Cleistanthin A (CA)Extracted from Phyllanthus taxodiifolius
4-dimethylaminopyridine (DMAP)Sigma-Aldrich, Merck, TCI
DichloromethaneCommercial Suppliers
Ethyl acetateCommercial Suppliers
Saturated NH4Cl (aq.)Commercial Suppliers
MgSO4Commercial Suppliers

Mechanism of Action: Targeting V-ATPase and Inhibiting Pyroptosis

This compound's primary mechanism of action is the inhibition of vacuolar ATPase (V-ATPase).[1][3][6] V-ATPase is a multi-subunit enzyme responsible for pumping protons across membranes, thereby acidifying intracellular compartments like endosomes and lysosomes.[1][3]

The inhibition of V-ATPase by this compound leads to several downstream effects:

  • Impaired Endosome Acidification: By blocking the proton pump, this compound prevents the normal acidification of endosomes.[1][3][4][6]

  • Reduced Reactive Oxygen Species (ROS) Production: The impairment of endosomal acidification leads to decreased production of ROS.[1][3][4][6]

  • Inhibition of Pyroptosis: Pyroptosis is a pro-inflammatory form of programmed cell death. This compound has been shown to inhibit pyroptosis in macrophage cell lines (Raw264.7 and U937) activated by Toll-like receptor (TLR) ligands and Burkholderia pseudomallei infection.[1][3][4][5][9] This anti-pyroptotic effect is a consequence of V-ATPase inhibition.[1][3][4][6]

Molecular docking studies suggest that this compound binds to the V0 region of the V-ATPase c-ring, which is the integral membrane domain responsible for proton translocation.[1][3][6] The binding energy has been calculated to be -7.5 kcal/mol.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the synthesis of this compound and its proposed mechanism of action.

Synthesis_of_ECDD_S16 CleistanthinA Cleistanthin A ECDD_S16 This compound CleistanthinA->ECDD_S16 FluorobenzoicAcid 4-fluorobenzoic acid FluorobenzoicAcid->ECDD_S16 DCC DCC DCC->ECDD_S16 Dichloromethane, Room Temp, Overnight DMAP DMAP (catalyst) DMAP->ECDD_S16

Fig. 1: Synthesis of this compound.

ECDD_S16_Mechanism ECDD_S16 This compound V_ATPase V-ATPase (V0 domain) ECDD_S16->V_ATPase Inhibits Endosome_Acidification Endosome/Lysosome Acidification V_ATPase->Endosome_Acidification Drives ROS_Production ROS Production Endosome_Acidification->ROS_Production Leads to Pyroptosis Pyroptosis ROS_Production->Pyroptosis Induces

Fig. 2: Proposed Mechanism of Action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound.

ParameterValueCell LineReference
IC50> 10 µMRaw264.7[1]
Effective Concentration for Pyroptosis Inhibition0.5 µMRaw264.7[1]
Binding Energy to V-ATPase-7.5 kcal/molIn silico[1][3]
Synthesis Yield36%N/A[2][3][6]

Conclusion

This compound is a promising synthetic derivative of the natural product Cleistanthin A. Its origin lies in the chemical modification of a naturally occurring scaffold to enhance its therapeutic properties. The detailed understanding of its synthesis and mechanism of action as a V-ATPase inhibitor provides a solid foundation for further preclinical and clinical development. Its ability to inhibit pyroptosis positions it as a potential candidate for the treatment of inflammatory diseases. Continued research into its pharmacology, toxicology, and efficacy in various disease models is warranted.

References

Ecdd-S16: A Potent Vacuolar ATPase Inhibitor for Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ecdd-S16, a novel synthetic derivative of Cleistanthin A, has emerged as a promising small molecule inhibitor of vacuolar ATPase (V-ATPase).[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its investigation. By targeting the V-ATPase, a proton pump essential for acidifying intracellular compartments, this compound effectively impairs endolysosomal acidification.[1][2] This action leads to the significant attenuation of pyroptosis, a form of inflammatory cell death, by reducing the production of reactive oxygen species (ROS) and inhibiting the activation of inflammatory caspases.[1][3] This document serves as a critical resource for researchers in cell biology, immunology, and drug development who are interested in the therapeutic potential of V-ATPase inhibition.

Introduction to this compound and its Target: Vacuolar ATPase

Vacuolar H+-ATPases (V-ATPases) are ATP-dependent proton pumps crucial for numerous cellular processes, including endosomal trafficking, lysosomal degradation, and pH homeostasis.[4][5] In the context of the immune system, the acidification of phagosomes by V-ATPases is a critical step in pathogen degradation and antigen presentation. However, it is also implicated in the activation of inflammatory signaling pathways.[6]

This compound is a semi-synthetic compound derived from Cleistanthin A, a natural product extracted from Phyllanthus taxodiifolius.[1][2] It has been identified as a potent V-ATPase inhibitor. Molecular docking studies suggest that this compound likely binds to the V0 subunit of the V-ATPase complex, the transmembrane domain responsible for proton translocation.[1][2] This interaction obstructs the proton channel, leading to a failure in luminal acidification of organelles like lysosomes and endosomes.[1][6]

Mechanism of Action: From V-ATPase Inhibition to Pyroptosis Attenuation

The primary mechanism of action of this compound is the direct inhibition of V-ATPase activity. This initial event triggers a cascade of downstream cellular effects, culminating in the suppression of pyroptosis. Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain pathogens and sterile insults. It is characterized by the activation of inflammatory caspases (like caspase-1, -4, and -5 in humans, and caspase-11 in mice) and the subsequent cleavage of Gasdermin D (GSDMD), leading to pore formation in the plasma membrane and the release of pro-inflammatory cytokines.[7]

This compound's inhibitory effect on V-ATPase disrupts this pathway in the following manner:

  • Impaired Phagolysosomal Acidification : By blocking the V-ATPase proton pump, this compound prevents the acidification of phagosomes and lysosomes.[1][6] This can be observed by a reduction in the activation of pH-dependent lysosomal enzymes like Cathepsin D.[1][7]

  • Decreased Reactive Oxygen Species (ROS) Production : Endosomal acidification is linked to the generation of ROS, which can act as a signaling molecule for inflammasome activation.[1][2] Treatment with this compound has been shown to significantly decrease ROS production in macrophages stimulated with Toll-like receptor (TLR) ligands.[1][2]

  • Inhibition of Inflammasome Activation and Pyroptosis : The reduction in ROS and potentially other pH-dependent signaling events leads to decreased activation of inflammatory caspases (caspase-1, -4, -5, and -11).[3][6][7] This, in turn, prevents the cleavage of GSDMD, thereby inhibiting pyroptotic cell death and the release of inflammatory cytokines such as IL-1β and IL-18.[3][6]

The proposed signaling pathway for this compound is visualized in the diagram below:

Ecdd_S16_Pathway Ecdd_S16 This compound V_ATPase Vacuolar ATPase (V0 subunit) Ecdd_S16->V_ATPase inhibits Proton_Pump H+ Pumping V_ATPase->Proton_Pump Acidification Phagolysosome Acidification Proton_Pump->Acidification ROS ROS Production Acidification->ROS Caspases Caspase-1/-4/-5/-11 Activation ROS->Caspases GSDMD Gasdermin D Cleavage Caspases->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Cytokines IL-1β / IL-18 Release Pyroptosis->Cytokines

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Cytotoxicity and Treatment Concentrations

Parameter Cell Line Value/Concentration Reference
IC50 Raw264.7 > 10 µM [7]
Effective Concentration Raw264.7 0.5 µM [1]
Effective Concentration U937 1 µM [6]

| Cell Viability at 0.5 µM | Raw264.7 | > 80% |[7] |

Table 2: Inhibition of Pyroptosis and Inflammatory Markers in Raw264.7 Macrophages

Parameter Stimulant Treatment Result p-value Reference
LDH Release Pam2CSK4 0.5 µM this compound Significant Inhibition p < 0.001 [1]
LDH Release Poly I:C 0.5 µM this compound Significant Inhibition p < 0.001 [1]
Caspase-11 Expression Pam2CSK4 0.5 µM this compound Reduced - [1]
GSDMD Cleavage Pam2CSK4 0.5 µM this compound Reduced - [1]
TNF-α Production Pam2CSK4 0.5 µM this compound Significant Inhibition p < 0.001 [1]

| IFN-β Production | Poly I:C | 0.5 µM this compound | Significant Inhibition | p < 0.001 |[1] |

Table 3: Effects on Lysosomal Acidification and ROS Production in Raw264.7 Macrophages

Parameter Stimulant Treatment Result p-value Reference
Mature Cathepsin D Pam2CSK4 0.5 µM this compound Reduced Expression - [1]
ROS Production (% positive cells) Pam2CSK4 0.5 µM this compound Significant Decrease p < 0.01 [1]

| ROS Production (MFI) | Pam2CSK4 | 0.5 µM this compound | Significant Decrease | p < 0.01 |[1] |

Table 4: Inhibition of Pyroptosis in B. pseudomallei-infected U937 Macrophages | Parameter | Treatment | Result | p-value | Reference | | :--- | :--- | :--- | :--- | | LDH Release | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] | | Caspase-1 Activation | 1 µM this compound | Decreased | - |[6] | | Caspase-4/5 Activation | 1 µM this compound | Decreased | - |[6] | | IL-1β Production | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] | | IL-18 Production | 1 µM this compound | Significant Inhibition | p < 0.0001 |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound

This compound is synthesized via an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[6][7]

  • Dissolve 4-fluorobenzoic acid (1.5 eq) in dichloromethane under a nitrogen atmosphere.

  • Add N,N′-Dicyclohexylcarbodiimide (DCC) (1.5 eq) and stir for 5 minutes.

  • Add Cleistanthin A (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Allow the reaction to proceed overnight at room temperature.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NH4Cl (aq.), water, and brine.

  • Dry the organic phase over MgSO4, filter, and concentrate to yield the crude product.

  • Purify the crude product to obtain this compound. Structural integrity should be confirmed by NMR and mass spectrometry.[1]

Cell Culture and Treatment
  • Cell Lines : Raw264.7 (murine macrophages) and U937 (human monocytic cells, differentiated into macrophages with PMA).[1][6]

  • Culture Conditions : Standard cell culture conditions (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere).

  • Treatment Protocol :

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.[1]

    • Pre-treat cells with this compound (e.g., 0.5 µM for Raw264.7, 1 µM for U937) for 1 hour.[1][6]

    • Stimulate the cells with TLR ligands (e.g., Pam2CSK4, Poly I:C) or infect with bacteria (e.g., B. pseudomallei at a specific MOI) for the desired time period (e.g., 18 hours for TLR ligands).[1][6]

Pyroptosis Assessment (LDH Assay)

The release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture supernatant is a quantitative marker of cell lysis and pyroptosis.[1][6]

LDH_Assay_Workflow start Start: Treated Cells in 96-well plate centrifuge Centrifuge plate (optional, for suspension cells) start->centrifuge supernatant Transfer supernatant to new 96-well plate centrifuge->supernatant reagent Add LDH assay reaction mixture supernatant->reagent incubate Incubate at RT (30 min, protected from light) reagent->incubate stop Add Stop Solution incubate->stop read Measure Absorbance at 490 nm stop->read calculate Calculate % Cytotoxicity read->calculate

References

The Role of Ecdd-S16 in Pyroptosis Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a form of pro-inflammatory programmed cell death that plays a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. The execution of pyroptosis is mediated by the gasdermin family of proteins, which are cleaved by inflammatory caspases, leading to the formation of pores in the cell membrane, cell lysis, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Consequently, the inhibition of pyroptosis presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the role of Ecdd-S16, a synthetic derivative of cleistanthin A, in the inhibition of pyroptosis. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize the involved signaling pathways and workflows.

Introduction to this compound and Pyroptosis

This compound is a synthetic derivative of the natural compound cleistanthin A, which has been investigated for its anti-inflammatory properties.[1][2][3] Recent studies have highlighted its potential as a potent inhibitor of pyroptosis.[1][4] Pyroptosis is a lytic form of cell death initiated by the activation of inflammatory caspases, primarily caspase-1, -4, -5, and -11. This process is a key component of the innate immune response to microbial infections and other danger signals. However, dysregulated pyroptosis can contribute to the pathology of various inflammatory diseases, making its modulation a key area of therapeutic interest.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits pyroptosis is through the inhibition of vacuolar (V-) ATPase .[2][3] V-ATPase is a proton pump responsible for acidifying intracellular compartments such as endosomes and lysosomes. By binding to the V0 region of V-ATPase, this compound disrupts its function, leading to a decrease in phagolysosomal and endosomal acidification.[2][3]

This inhibition of acidification has several downstream effects that culminate in the suppression of pyroptosis:

  • Impaired Inflammasome Activation: The acidification of phagosomes is crucial for the escape of certain intracellular bacteria into the cytosol, a key trigger for inflammasome activation.[1][5] By preventing this acidification, this compound can inhibit the activation of inflammasomes, such as the NLRP3 inflammasome, which are critical for the activation of caspase-1.

  • Reduced Caspase Activation: this compound has been shown to decrease the activation of caspase-1, caspase-4, and caspase-5 in response to bacterial infection and Toll-like receptor (TLR) ligands. This is a direct consequence of the upstream inhibition of inflammasome activation and other signaling pathways that rely on endosomal acidification.

  • Decreased Gasdermin D Cleavage: As a downstream effector of inflammatory caspases, the cleavage of Gasdermin D (GSDMD) is a pivotal step in pyroptosis. By inhibiting caspase activation, this compound consequently reduces the cleavage of GSDMD, preventing the formation of pores in the cell membrane.

  • Reduced Pro-inflammatory Cytokine Release: The release of mature IL-1β and IL-18 is a hallmark of pyroptosis and is dependent on caspase-1 activity. This compound significantly impairs the production and release of these key pro-inflammatory cytokines.[5]

  • Decreased Reactive Oxygen Species (ROS) Production: The impairment of endosome acidification by this compound has also been linked to a reduction in the production of reactive oxygen species (ROS), which can act as a signal for inflammasome activation.[2][3]

Quantitative Data on this compound-Mediated Pyroptosis Inhibition

The inhibitory effects of this compound on pyroptosis have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on LDH Release in Macrophages

Cell LineStimulusThis compound ConcentrationIncubation Time% Inhibition of LDH Release (approx.)Reference
U937 MacrophagesB. pseudomallei (MOI 10)1 µM4 and 8 hours post-infectionSignificant reduction[4]
RAW 264.7Pam2CSK4 (TLR2 ligand)0.5 µM18 hours~50%[1]
RAW 264.7Poly(I:C) (TLR3 ligand)0.5 µM18 hours~60%[1]
RAW 264.7LPS (TLR4 ligand)0.5 µM18 hours~70%[1]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

Cell LineStimulusCytokineThis compound ConcentrationIncubation Time% Inhibition of Cytokine Release (approx.)Reference
U937 MacrophagesB. pseudomallei (MOI 10)IL-1β1 µM4 and 8 hours post-infectionSignificant reduction[5]
U937 MacrophagesB. pseudomallei (MOI 10)IL-181 µM4 and 8 hours post-infectionSignificant reduction[5]
RAW 264.7Pam2CSK4IL-1β0.5 µM18 hours~80%[1]
RAW 264.7Poly(I:C)IL-1β0.5 µM18 hours~75%[1]
RAW 264.7LPSIL-1β0.5 µM18 hours~90%[1]

Table 3: Effect of this compound on Caspase Activation

Cell LineStimulusCaspaseThis compound ConcentrationIncubation TimeObservationReference
U937 MacrophagesB. pseudomallei (MOI 10)Caspase-11 µM4 and 8 hours post-infectionDecreased cleavage[5]
U937 MacrophagesB. pseudomallei (MOI 10)Caspase-4/51 µM4 and 8 hours post-infectionDecreased cleavage[5]
RAW 264.7TLR ligandsCaspase-110.5 µM18 hoursAttenuated activation[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pyroptosis Inhibition

The following diagram illustrates the molecular pathway through which this compound inhibits pyroptosis.

Ecdd_S16_Pyroptosis_Inhibition cluster_extracellular Extracellular cluster_cell Macrophage cluster_endosome Endosome / Phagosome cluster_cytosol Cytosol TLR_ligand TLR Ligand / Pathogen TLR TLR TLR_ligand->TLR Binds Inflammasome Inflammasome Activation TLR->Inflammasome Activates V_ATPase V-ATPase Acidification Acidification V_ATPase->Acidification Drives Acidification->Inflammasome Promotes Ecdd_S16 This compound Ecdd_S16->V_ATPase Inhibits Caspase_1 Caspase-1 Activation Inflammasome->Caspase_1 Activates Caspase_11 Caspase-4/5/11 Activation Inflammasome->Caspase_11 Activates GSDMD GSDMD Cleavage Caspase_1->GSDMD Cleaves IL1b_IL18 IL-1β / IL-18 Release Caspase_1->IL1b_IL18 Matures & Releases Caspase_11->GSDMD Cleaves Pore Pore Formation GSDMD->Pore Forms Pyroptosis Pyroptosis Pore->Pyroptosis Induces Pore->IL1b_IL18 Allows Release Experimental_Workflow start Start cell_culture 1. Culture Macrophages (e.g., U937, RAW 264.7) start->cell_culture pretreatment 2. Pre-treat with this compound (e.g., 0.5-1 µM for 1h) cell_culture->pretreatment stimulation 3. Stimulate Pyroptosis (e.g., B. pseudomallei, TLR ligands) pretreatment->stimulation incubation 4. Incubate (e.g., 4-18 hours) stimulation->incubation supernatant_collection 5. Collect Supernatant incubation->supernatant_collection cell_lysis 6. Lyse Cells incubation->cell_lysis analysis 7. Analyze supernatant_collection->analysis cell_lysis->analysis ldh_assay LDH Assay (Cytotoxicity) analysis->ldh_assay elisa ELISA (IL-1β, IL-18) analysis->elisa western_blot Western Blot (Caspases, GSDMD) analysis->western_blot end End ldh_assay->end elisa->end western_blot->end

References

An In-depth Technical Guide to Ecdd-S16: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdd-S16 is a semi-synthetic benzoyl ester derivative of Cleistanthin A, a natural compound extracted from Phyllanthus taxodiifolius Beille.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It has been identified as a potential inhibitor of pyroptosis-induced inflammation by targeting vacuolar ATPase (V-ATPase).[2][3] This document summarizes key experimental findings, outlines detailed methodologies, and presents signaling pathways and experimental workflows through structured diagrams to support further research and development.

Chemical Structure and Synthesis

This compound is synthesized through an esterification reaction between Cleistanthin A and 4-fluorobenzoic acid.[3][4] The reaction is facilitated by the use of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] The synthesis yields this compound as a benzoyl ester derivative of the parent compound, Cleistanthin A.[3]

Table 1: Chemical Synthesis Data

ParameterValueReference
PrecursorsCleistanthin A, 4-fluorobenzoic acid[3][4]
ReagentsN,N'-Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)[3][4]
SolventDichloromethane[3]
Reaction ConditionNitrogen atmosphere, room temperature, overnight[3]
Yield36%[3][4]

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents Cleistanthin_A Cleistanthin A Reaction_Vessel Dichloromethane Nitrogen Atmosphere Room Temperature Cleistanthin_A->Reaction_Vessel 4_fluorobenzoic_acid 4-fluorobenzoic acid 4_fluorobenzoic_acid->Reaction_Vessel DCC DCC DCC->Reaction_Vessel DMAP DMAP (catalytic) DMAP->Reaction_Vessel Esterification Esterification Reaction Reaction_Vessel->Esterification Crude_Product Crude Product Esterification->Crude_Product Purification Purification (Ethyl acetate wash, NH4Cl, water, brine, dried over MgSO4) Crude_Product->Purification Ecdd_S16 This compound (36% Yield) Purification->Ecdd_S16

Caption: Synthesis workflow of this compound.

Biological Properties and Mechanism of Action

This compound has been identified as a potent inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[2][4] Its primary mechanism of action involves the inhibition of vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of endosomes and lysosomes.[2][4]

By impairing endolysosome acidification, this compound attenuates the release of pro-inflammatory cytokines, reduces the production of reactive oxygen species (ROS), and ultimately inhibits pyroptosis in macrophages stimulated with Toll-like receptor (TLR) ligands.[2][4] Molecular docking studies suggest that this compound may bind to the V0 domain of V-ATPase, thereby disrupting proton transport.[2][4]

Signaling Pathway of this compound in Pyroptosis Inhibition

G Proposed Mechanism of Action of this compound TLR_Ligands TLR Ligands TLR_Activation TLR Activation TLR_Ligands->TLR_Activation Endosome_Acidification Endosome Acidification TLR_Activation->Endosome_Acidification V_ATPase V-ATPase Endosome_Acidification->V_ATPase dependent on ROS_Production ROS Production Endosome_Acidification->ROS_Production leads to V_ATPase->Endosome_Acidification drives Ecdd_S16 This compound Ecdd_S16->V_ATPase inhibits Pyroptosis Pyroptosis ROS_Production->Pyroptosis induces Proinflammatory_Cytokines Pro-inflammatory Cytokines Pyroptosis->Proinflammatory_Cytokines releases

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was performed as follows[3]:

  • 4-fluorobenzoic acid (1.5 equivalents) was dissolved in dichloromethane under a nitrogen gas atmosphere.

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) was added to the solution, and the reaction was stirred for 5 minutes.

  • Cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) were then added to the reaction mixture.

  • The mixture was left to stir overnight at room temperature.

  • Upon completion, the reaction was diluted with ethyl acetate.

  • The organic layer was washed sequentially with saturated aqueous NH4Cl, water, and brine.

  • The washed organic portion was dried over MgSO4, filtered, and concentrated to yield the crude product.

Cell Viability Assay

The cytotoxicity of this compound was evaluated in Raw264.7 cells. The cells were treated with varying concentrations of this compound. It was observed that at a concentration of 0.5 μM, the viability of Raw264.7 cells was greater than 80%, with an IC50 value of more than 10 μM.[3]

Inhibition of Lysosome Acidification

The effect of this compound on lysosome acidification was assessed in TLR ligand-treated Raw264.7 cells[3][4]:

  • Raw264.7 cells were pretreated with this compound (0.5 μM) for 1 hour.

  • The cells were then stimulated with TLR ligands.

  • After 18 hours of activation, cell lysates were collected.

  • The expression of the mature form of cathepsin D (m-CtsD), a marker for lysosome acidification, was determined by immunoblotting.

  • Results indicated that this compound reduced the amount of m-CtsD, suggesting an interference with lysosome acidification.[4]

Pyroptosis Inhibition Assay

The ability of this compound to inhibit pyroptosis was determined in Raw264.7 macrophages stimulated with TLR ligands[4]:

  • Raw264.7 cells were pretreated with this compound.

  • The cells were then stimulated with surface and endosomal TLR ligands.

  • The release of lactate dehydrogenase (LDH), a marker for pyroptosis, was measured using an LDH assay.

  • The results showed that pretreatment with this compound significantly impaired the release of LDH from TLR-ligand-treated cells.[4]

Quantitative Data Summary

Table 2: Biological Activity of this compound

AssayCell LineConcentrationEffectReference
CytotoxicityRaw264.70.5 µM>80% cell viability[3]
IC50Raw264.7>10 µM-[3]
Lysosome Acidification InhibitionRaw264.70.5 µMReduced mature cathepsin D[3][4]
Pyroptosis InhibitionRaw264.7Not specifiedSignificantly impaired LDH release[4]

Conclusion

This compound, a novel derivative of Cleistanthin A, demonstrates significant potential as an anti-inflammatory agent. Its ability to inhibit pyroptosis through the targeted inhibition of V-ATPase and subsequent impairment of endolysosome acidification presents a promising avenue for the development of new therapeutic strategies for inflammatory diseases.[2][4] Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Research of Cleistanthin A Derivatives

This technical guide provides a comprehensive overview of the early research on cleistanthin A and its derivatives, focusing on their synthesis, biological activities, and the experimental methodologies employed. The information is curated to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction to Cleistanthin A

Cleistanthin A is a diphyllin glycoside, specifically an arylnaphthalene lignan, originally isolated from the poisonous tropical plant Cleistanthus collinus.[1][2][3] It is a member of the cleistanthin class of compounds and is characterized by a 4-O-3,4-di-O-methyl-beta-D-xylopyranoside of 1,3-dihydronaphtho[2,3-c]furan-4-ol, substituted with an oxo group, methoxy groups, and a 1,3-benzodioxol-5-yl group.[3] Early research identified its potential as an anticancer agent, demonstrating preferential cytotoxicity against various tumor cell lines compared to normal cells.[1][2] This promising activity has spurred further investigation into its mechanism of action and the synthesis of derivatives to improve efficacy and reduce toxicity.

Synthesis and Derivatization

The synthesis of cleistanthin A and its derivatives has been an area of interest to enhance its therapeutic potential. While total synthesis processes have been developed, a significant focus has been on the semi-synthesis of derivatives from the naturally isolated parent compound.[4][5]

One patented process for synthesizing cleistanthin A involves reacting a compound of formula (II) with a compound of formula (III) in the presence of dichloromethane, a quaternary ammonium salt like tetrabutyl ammonium bromide, and sodium hydroxide to yield cleistanthin A acetate. This intermediate is then treated with a second alkali to produce cleistanthin A with a high yield.[4]

Derivatization efforts have included the synthesis of new glycosides, alkane derivatives, and heterocyclic moieties attached to the cleistanthin A core.[6][7] For instance, a novel class of derivatives bearing heterocyclic moieties was synthesized to explore their antiproliferative effects.[6] Another study focused on designing and synthesizing twelve new glycoside and alkane derivatives to evaluate their in vitro activity against a panel of cancer cell lines.[7]

Biological Activities and Mechanism of Action

Early research has primarily focused on the anticancer properties of cleistanthin A and its derivatives. The core mechanisms identified include the induction of apoptosis, inhibition of DNA synthesis, and the targeting of specific cellular pathways.[1][8]

Anticancer and Cytotoxic Effects

Cleistanthin A has demonstrated significant preferential cytotoxicity against a range of tumor cell lines, with GI50 (Growth Inhibition 50) values ranging from 10⁻⁷ to 10⁻⁹ M for tumor cells, while normal cell lines showed GI50 values between 10⁻⁶ and 10⁻⁷ M.[1][2] It has been found to be particularly effective against oral (KB) and cervical (SiHa) carcinoma cell lines.[1][2] In vivo studies in mice with Dalton's ascites lymphoma and S-180 sarcoma showed a drastic reduction in tumor volume upon treatment.[1][2]

Derivatives of cleistanthin A have also shown potent antiproliferative effects. For example, heterocyclic derivatives displayed strong effects on four cancer cell lines at submicromolar concentrations, with no cytotoxicity observed in normal WRL-68 cells at 200 nM.[6] Similarly, halogenated benzoate derivatives, such as ECDD-S18, exhibited remarkable cytotoxicity in head and neck squamous cell carcinoma (HNSCC) cells, even surpassing that of cisplatin with minimal impact on normal cells.[9]

Mechanism of Action

The anticancer effects of cleistanthin A and its derivatives are attributed to several mechanisms:

  • V-ATPase Inhibition: A key target identified for cleistanthin A and its derivatives is the vacuolar H+-ATPase (V-ATPase).[6][10] Inhibition of this proton pump disrupts lysosomal acidification and can decrease cytosolic pH values in cancer cells.[6][9] This mechanism is considered a feasible strategy for anticancer therapy as V-ATPase is critical for cancer development, progression, and metastasis.[10] The derivative ECDD-S18 was shown to effectively target V-ATPase, leading to impaired lysosomal acidification.[9]

  • Apoptosis Induction: Cleistanthin A is a potent inducer of apoptosis.[1][11] Treated cells exhibit characteristic features of apoptosis, such as vigorous membrane blebbing.[1][2] The apoptotic effect has been observed in colorectal cancer (CRC) cell lines (HCT 116 and SW480) and is associated with a reduction in the anti-apoptotic protein survivin.[11] Derivatives like ECDD-S18 also induce apoptosis in a dose-dependent manner.[9] In some contexts, this apoptosis is caspase-3 dependent.[10][12]

  • Inhibition of DNA Synthesis: Early studies indicated that cleistanthin A arrests cell growth by inhibiting DNA synthesis and cell division.[1][2] It was shown to inhibit the incorporation of [3H]thymidine into DNA without affecting its transport into cells.[8]

  • Modulation of Signaling Pathways:

    • Wnt/β-catenin Pathway: In colorectal cancer cells, cleistanthin A suppresses the Wnt/β-catenin signaling pathway by reducing the expression of β-catenin and its downstream target genes like AXIN2, CCND1, and survivin.[11]

    • IL-6/STAT3/Cyclin D1 Pathway: In a rat model of benign prostatic hyperplasia, cleistanthin A was found to downregulate the IL-6, signal transducer and activator of transcription 3 (STAT3), and cyclin D1 signaling pathway.[12]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activity of cleistanthin A and its derivatives from various studies.

Table 1: Cytotoxicity of Cleistanthin A against Various Cell Lines

Cell LineAssay TypeMetricValueReference
Tumor Cell Lines (general)CytotoxicityGI5010⁻⁷ to 10⁻⁹ M[1][2]
Normal Cell Lines (general)CytotoxicityGI5010⁻⁶ to 10⁻⁷ M[1][2]
A549 (Lung Cancer)MTT AssayIC506.25 µg/ml[13]
HePG2 (Hepatocellular Carcinoma)MTT Assay% Viability52.25% at 32 µg/ml[5]
PC3 (Prostate Cancer)MTT Assay% Viability51.82% at 16 µg/ml[5]

Table 2: Antiproliferative Activity of Cleistanthin A Derivatives

DerivativeCell LinesMetricValueReference
Heterocyclic derivative 3a HepG2, HCT-116, A549, HeLaActivityPotent at submicromolar conc.[6][10]
β-hydroxyl amino derivative 2I A549, NCI-H1299, AGS, U87MG, T98G, SW480IC5014 nM to 97 nM[10]
Halogenated benzoate ECDD-S18 HNSCC cellsActivityRemarkable cytotoxicity[9]
Glycoside/Alkane derivatives 3e, 4a HCT-116, HepG2, A549, HeLaActivityAntiproliferative at submicromolar conc.[7]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and thus cell viability.

  • Cell Seeding: Plate cells (e.g., A549, HePG2, PC3) in 96-well plates at a density of 1 x 10⁵ cells/well in 0.2 ml of the appropriate medium (e.g., MEM or DMEM supplemented with 10% FBS and antibiotics).[5][13]

  • Incubation: Culture the cells in a humidified atmosphere of 5% CO₂ at 37°C for 24 to 72 hours to allow for cell attachment and growth.[13]

  • Treatment: Add various concentrations of cleistanthin A or its derivatives (typically dissolved in a solvent like DMSO, with the final concentration of DMSO kept below 0.1%) to the wells.[5][13]

  • Further Incubation: Culture the treated cells for a specified period, for example, 24 hours.[5][13]

  • MTT Addition: After the treatment period, add MTT reagent to each well and incubate for a few hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a multiwell scanning spectrophotometer (ELISA reader).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined graphically.[13]

Isolation of Cleistanthin A by Reverse-Phase Flash Chromatography

This protocol describes a rapid method for isolating cleistanthin A from the leaves of Cleistanthus collinus.[5][14]

  • Plant Material Preparation: Shade-dry the leaves for approximately 15 days and grind them into a coarse powder.[5][14]

  • Extraction: Defat the powder by soaking it in n-hexane for 48 hours. Subsequently, subject the defatted powder to maceration with acetone for 7 days.[5][14]

  • Concentration: Remove the acetone under vacuum using a rotary evaporator to obtain the crude acetone extract.[5][14]

  • Sample Loading: Mix 1 g of the dry acetone extract with celite (1:9 ratio) and load the dried mixture onto a solid-phase empty sample loading cartridge.[5][14]

  • Chromatography: Perform reverse-phase flash chromatography using a C18 column. The mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[5][14]

  • Gradient Elution: Start with 10% of mobile phase B, gradually increase to 100% B over 10 minutes, and then reduce to 50%. The total run time is optimized to around 80 minutes with a flow rate of 20 ml/min.[5]

  • Fraction Collection: Monitor the UV absorbance at 214 nm and 254 nm to collect the separated fractions. Cleistanthin A typically separates at a retention time of about 30 minutes.[5]

  • Lyophilization: Subject the collected fractions containing cleistanthin A to freeze-drying to remove the solvents.[5]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This protocol was used to analyze the effect of cleistanthins on protein expression in a rat model of benign prostatic hyperplasia.[12]

  • Tissue Preparation: Homogenize prostate tissues and extract total proteins using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration in the lysates using a method like the Bradford assay.

  • SDS-PAGE: Separate the protein samples (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., IL-6, STAT3, cyclin D1, caspase-3, PCNA) overnight at 4°C.[12]

  • Washing: Wash the membrane multiple times to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified using densitometry software.

Visualizations of Pathways and Workflows

experimental_workflow cluster_prep Preparation & Seeding cluster_treat Treatment & Incubation cluster_assay Assay & Analysis cluster_results Results prep Prepare Cleistanthin A Derivative Stock Solution treat Treat Cells with Various Concentrations of Derivative prep->treat culture Culture Cancer Cell Lines (e.g., A549, HCT-116) seed Seed Cells into 96-well Plates culture->seed seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance mtt->read calc Calculate % Viability and IC50 Values read->calc wnt_pathway cluster_nucleus Nucleus CA Cleistanthin A VATPase V-type ATPase CA->VATPase inhibits BetaCatenin β-catenin (Active) CA->BetaCatenin reduces levels TCF_LEF TCF/LEF BetaCatenin->TCF_LEF binds Transcription Transcription TCF_LEF->Transcription TargetGenes Target Gene Expression (AXIN2, CCND1, survivin) Transcription->TargetGenes apoptosis_pathway cluster_signaling Signaling Cascade cluster_apoptosis Apoptosis Execution Cleistanthin_AB Cleistanthin A & B IL6_STAT3 IL-6/STAT3 Pathway Cleistanthin_AB->IL6_STAT3 downregulates CyclinD1_PCNA Cyclin D1 & PCNA (Proliferation Markers) Cleistanthin_AB->CyclinD1_PCNA downregulates Caspase3 Caspase-3 Cleistanthin_AB->Caspase3 upregulates IL6_STAT3->CyclinD1_PCNA activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 activates Apoptosis Apoptosis CleavedCaspase3->Apoptosis

References

In-vitro Anti-inflammatory Properties of Ecdd-S16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro anti-inflammatory effects of Ecdd-S16, a synthetic derivative of cleistanthin A. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exhibits its anti-inflammatory effects primarily by inhibiting pyroptosis, a form of programmed cell death associated with inflammation. The core mechanism involves the inhibition of vacuolar (V-)ATPase, which leads to a decrease in the acidification of phagolysosomes and endolysosomes. This disruption of cellular pH homeostasis interferes with downstream inflammatory signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in-vitro models. The following tables summarize the key findings from studies using U937 human macrophages and Raw264.7 mouse macrophages.

Table 1: Effect of this compound on Pyroptosis and Cell Viability
Cell LineInflammatory StimulusThis compound ConcentrationOutcome MeasureResult
U937 MacrophagesBurkholderia pseudomallei infection1 µMLDH ReleaseDecreased
Raw264.7 MacrophagesTLR Ligands0.5 µMLDH ReleaseSignificantly impaired
U937 MacrophagesNone0.5 µMCell Viability> 80% after 24h
U937 MacrophagesB. pseudomallei infection1 µMCell Viability> 90% at 8h
Table 2: Effect of this compound on Cytokine Production
Cell LineInflammatory StimulusThis compound ConcentrationCytokineResult
U937 MacrophagesB. pseudomallei infection1 µMIL-1βSignificantly impaired production[1][2]
U937 MacrophagesB. pseudomallei infection1 µMIL-18Significantly impaired production[1][2]
U937 MacrophagesB. pseudomallei infection1 µMTNF-αNo significant difference[1][2]
U937 MacrophagesB. pseudomallei infection1 µMIL-10No significant difference[1][2]
Raw264.7 MacrophagesSurface & Endosomal TLR Ligands0.5 µMTNF-αSubstantially reduced levels[3][4]
Raw264.7 MacrophagesMost TLR Ligands0.5 µMIFN-βReduced production[3][4]
Table 3: Effect of this compound on Inflammatory Markers
Cell LineInflammatory StimulusThis compound ConcentrationMarkerResult
U937 MacrophagesB. pseudomallei infection1 µMCaspase-1 ActivationDecreased[1]
U937 MacrophagesB. pseudomallei infection1 µMCaspase-4/5 ActivationAttenuated[1]
Raw264.7 MacrophagesTLR Ligands0.5 µMCaspase-11 ActivationDecreased
Raw264.7 MacrophagesTLR Ligands0.5 µMGSDMD CleavageDecreased
Raw264.7 MacrophagesPam2CSK40.5 µMROS ProductionSignificantly reduced[3]
Raw264.7 MacrophagesTLR Ligands0.5 µMCathepsin D (mature form)Reduced amount[3][4]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • U937 human monocytic cells were differentiated into macrophages.

    • Raw264.7 murine macrophage cells were utilized.[3]

  • This compound Preparation and Application:

    • This compound was synthesized through the esterification of cleistanthin A with 4-fluorobenzoic acid.[1][5]

    • For in-vitro experiments, cells were pre-treated with this compound (0.5 µM or 1 µM) for 1 hour before stimulation with inflammatory agents.[4][5]

Inflammatory Stimulation
  • Burkholderia pseudomallei Infection:

    • U937 macrophages were infected with B. pseudomallei at a multiplicity of infection (MOI) of 10 for 1 hour before the addition of this compound.[1]

  • Toll-Like Receptor (TLR) Ligand Activation:

    • Raw264.7 macrophages were stimulated with various surface and endosomal TLR ligands for 18 hours.[3][4]

Key Assays
  • Cell Viability Assay (MTT Assay):

    • Cells were exposed to varying concentrations of this compound for 24 hours.

    • The viability of the treated cells was analyzed using an MTT assay.[1]

  • Pyroptosis Assessment (LDH Assay):

    • The release of lactate dehydrogenase (LDH) into the culture supernatants was measured to quantify pyroptotic cell death.[1][6]

    • The CytoTox 96® non-radioactive cytotoxicity assay was used according to the manufacturer's instructions.[1]

  • Cytokine Measurement (ELISA):

    • The concentrations of IL-1β, IL-18, TNF-α, IL-10, and IFN-β in the cell culture supernatants were determined by ELISA.[1][7]

  • Western Blotting:

    • Cell lysates were analyzed by Western blotting to determine the expression levels of pyroptosis-related proteins, including cleaved caspase-1, caspase-4, caspase-5, caspase-11, and gasdermin D (GSDMD).[1]

  • Reactive Oxygen Species (ROS) Production:

    • Intracellular ROS levels were measured to assess oxidative stress.[3]

  • Phagolysosome Acidification:

    • The colocalization of bacteria with LysoTracker dye was observed using immunofluorescent staining to assess phagolysosome acidification.[1][8]

Visualizations

Signaling Pathway of this compound in Inhibiting Pyroptosis

Ecdd_S16_Pathway Mechanism of this compound Anti-inflammatory Action cluster_TLR TLR Activation cluster_Infection Bacterial Infection cluster_Cell Macrophage TLR TLR Ligands V_ATPase V-ATPase TLR->V_ATPase Infection B. pseudomallei Infection->V_ATPase Phagolysosome Phagolysosome Acidification V_ATPase->Phagolysosome ROS ROS Production Phagolysosome->ROS Caspases Caspase-1/4/5/11 Activation ROS->Caspases GSDMD GSDMD Cleavage Caspases->GSDMD Pyroptosis Pyroptosis & Cytokine Release (IL-1β, IL-18) GSDMD->Pyroptosis Ecdd_S16 This compound Ecdd_S16->V_ATPase

Caption: this compound inhibits V-ATPase, preventing pyroptosis.

Experimental Workflow for In-vitro Analysis

Experimental_Workflow General Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Macrophage Culture (U937 or Raw264.7) Pre_treatment Pre-treatment with This compound (1h) Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (B. pseudomallei or TLR Ligands) Pre_treatment->Stimulation MTT_Assay MTT Assay (Viability) Pre_treatment->MTT_Assay LDH_Assay LDH Assay (Pyroptosis) Stimulation->LDH_Assay ELISA ELISA (Cytokines) Stimulation->ELISA Western_Blot Western Blot (Caspases, GSDMD) Stimulation->Western_Blot ROS_Assay ROS Assay Stimulation->ROS_Assay

Caption: Workflow for evaluating this compound's effects.

References

Potential Therapeutic Targets of Ecdd-S16: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdd-S16, a synthetic derivative of cleistanthin A, has emerged as a promising therapeutic agent with potent anti-inflammatory properties. This document provides an in-depth technical overview of the molecular targets and mechanisms of action of this compound, focusing on its role in the inhibition of pyroptosis. Experimental data, detailed protocols, and visual representations of the underlying signaling pathways are presented to facilitate further research and drug development efforts in the context of inflammatory diseases and sepsis.

Introduction

This compound is a novel compound derived from cleistanthin A, a natural product extracted from Phyllanthus taxodiifolius.[1][2] Preclinical studies have demonstrated its efficacy in suppressing pyroptosis, a highly inflammatory form of programmed cell death, in various cell models.[3][4] This guide delineates the key molecular interactions and cellular consequences of this compound treatment, highlighting its potential as a therapeutic intervention for conditions driven by excessive inflammation, such as sepsis caused by bacterial infections like Burkholderia pseudomallei.[3][4]

Core Mechanism of Action: Inhibition of Vacuolar ATPase (V-ATPase)

The primary molecular target of this compound is the vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as endosomes and lysosomes.[1][5] Molecular docking studies suggest that this compound binds to the V0 subunit of V-ATPase, thereby inhibiting its proton-pumping activity.[1][2] This inhibition of V-ATPase leads to a failure in organellar acidification, which is a critical step in several downstream inflammatory signaling pathways.[2][5]

Signaling Pathways Modulated by this compound

By targeting V-ATPase, this compound interferes with the signaling cascade that leads to pyroptosis. The key pathway affected is the one initiated by Toll-like receptor (TLR) activation.

Ecdd_S16_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome Endosome/Lysosome TLR_ligand TLR Ligands (e.g., LPS, Pam2CSK4) TLR Toll-like Receptors (TLR2, TLR4) TLR_ligand->TLR MyD88 MyD88 TLR->MyD88 Internalization Caspase11 Caspase-11 (mouse) TLR->Caspase11 Caspase45 Caspase-4/5 (human) TLR->Caspase45 V_ATPase V-ATPase ROS Reactive Oxygen Species (ROS) MyD88->ROS IL1B_pro pro-IL-1β MyD88->IL1B_pro IL18_pro pro-IL-18 MyD88->IL18_pro GSDMD Gasdermin D (GSDMD) ROS->GSDMD Caspase11->GSDMD Caspase1 Caspase-1 Caspase11->Caspase1 Caspase45->GSDMD Caspase45->Caspase1 GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1B IL-1β IL1B_pro->IL1B IL18 IL-18 IL18_pro->IL18 Caspase1->IL1B Caspase1->IL18 Ecdd_S16_target This compound Ecdd_S16_target->V_ATPase Acidification Acidification V_ATPase->Acidification Acidification->ROS Required for ROS production CathepsinD Cathepsin D (mature) Acidification->CathepsinD

Caption: Signaling pathway of TLR-mediated pyroptosis and the inhibitory action of this compound on V-ATPase.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in preclinical studies.

Table 1: Effect of this compound on Cytokine Production in RAW 264.7 Macrophages Stimulated with TLR Ligands [1][6]

CytokineTLR LigandThis compound (0.5 µM) TreatmentResult
TNF-αSurface TLR LigandsPre-treatedSubstantial reduction
TNF-αEndosomal TLR LigandsPre-treatedSubstantial reduction
IFN-βMost TLR LigandsPre-treatedSignificant reduction
NOMost TLR LigandsPre-treatedSignificant reduction

Table 2: Effect of this compound on Pyroptosis Markers in B. pseudomallei-infected U937 Macrophages [3][4]

MarkerThis compound (1 µM) TreatmentTime PointResult
LDH ReleasePre-treatedNot specifiedDecreased
Caspase-1 ActivationPre-treatedVariousDecreased
Caspase-4/5 ActivationPre-treatedNot specifiedInhibited
GSDMD ActivationPre-treatedNot specifiedInhibited
IL-1β ProductionPost-infectionIndicated time pointsSuppressed
IL-18 ProductionPost-infectionIndicated time pointsSuppressed
IL-10 ProductionPost-infectionIndicated time pointsNot inhibited

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)[3][7]
  • U937 macrophages are seeded in a 96-well plate.

  • Cells are exposed to this compound at concentrations ranging from 0 to 5 µM for 24 hours.

  • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

Pyroptosis Determination (LDH Assay)[2][4]
  • RAW 264.7 or U937 cells are pre-treated with this compound for 1 hour.

  • Cells are then stimulated with TLR ligands or infected with B. pseudomallei.

  • The cell culture supernatant is collected.

  • Lactate dehydrogenase (LDH) release is measured using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

Cytokine Quantification (ELISA)[2][3]
  • Cell culture supernatants are collected from treated and untreated cells.

  • The concentrations of TNF-α, IFN-β, IL-1β, and IL-18 are determined using specific enzyme-linked immunosorbent assay (ELISA) kits following the manufacturer's protocols.

Western Blotting for Pyroptosis-Related Proteins[4][6]
  • Cell lysates are prepared from treated and untreated cells.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against caspase-1, caspase-4, caspase-5, GSDMD, or cathepsin D.

  • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Phagolysosome Acidification Assay[3][8]
  • RAW 264.7 macrophages are transfected with TLR2-YFP.

  • Transfected cells are stimulated with Pam2CSK4.

  • Lysotracker Red (LTR) dye is added to the cells in the presence or absence of this compound and incubated for 2 hours.

  • The cells are fixed and analyzed by confocal laser scanning microscopy (CLSM) to observe the colocalization of TLR2-YFP and LTR.

Experimental and logical workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Conclusion Synthesis Synthesis of this compound Treatment This compound Treatment Synthesis->Treatment Cell_Culture Cell Culture (RAW 264.7, U937) Cell_Culture->Treatment Stimulation Stimulation (TLR Ligands, B. pseudomallei) Treatment->Stimulation MTT MTT Assay (Viability) Stimulation->MTT LDH LDH Assay (Pyroptosis) Stimulation->LDH ELISA ELISA (Cytokines) Stimulation->ELISA Western_Blot Western Blot (Proteins) Stimulation->Western_Blot Microscopy Confocal Microscopy (Acidification) Stimulation->Microscopy Data_Analysis Data Analysis MTT->Data_Analysis LDH->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis Conclusion Conclusion: This compound inhibits pyroptosis via V-ATPase inhibition Data_Analysis->Conclusion

Caption: General experimental workflow for investigating the effects of this compound.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of anti-inflammatory therapeutics. Its well-defined mechanism of action, centered on the inhibition of V-ATPase and subsequent suppression of the pyroptotic pathway, provides a strong rationale for its further investigation. Future studies should focus on in vivo efficacy and safety profiling of this compound in relevant animal models of inflammatory diseases and sepsis. Furthermore, exploring the combinatorial effects of this compound with existing antimicrobial agents could offer novel therapeutic strategies for infectious diseases characterized by a significant inflammatory component.[3]

References

Methodological & Application

Application Notes and Protocols for Ecdd-S16 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ecdd-S16 is a synthetic derivative of Cleistanthin A, a natural compound extracted from Phyllanthus taxodiifolius[1][2][3]. It has been identified as a potent inhibitor of pyroptosis, a form of pro-inflammatory programmed cell death[1][2]. In cell culture experiments, this compound is primarily used to investigate inflammatory pathways and to assess the therapeutic potential of targeting pyroptosis in various diseases, including sepsis[4][5].

The primary mechanism of action for this compound is the inhibition of vacuolar H+-ATPase (V-ATPase)[1][2][3]. By binding to the V0 region of V-ATPase, this compound prevents the pumping of protons into endosomes and lysosomes, thereby impairing their acidification[1][2][6]. This disruption of endolysosomal pH has several downstream consequences:

  • Inhibition of Inflammasome Activation: Proper endosomal acidification is crucial for the signaling of certain Toll-like receptors (TLRs) that lead to inflammasome activation[1][6].

  • Reduced ROS Production: this compound-mediated V-ATPase inhibition leads to a decrease in Reactive Oxygen Species (ROS) generation[1][3].

  • Suppression of Caspase Activation: The compound effectively prevents the cleavage and activation of key pyroptotic caspases, including caspase-1, caspase-4, and caspase-5 in human cells (caspase-11 in murine cells)[2][3].

  • Prevention of Gasdermin D (GSDMD) Cleavage: By inhibiting active caspases, this compound prevents the cleavage of GSDMD, the executioner protein of pyroptosis. This stops the formation of pores in the plasma membrane[6].

  • Decreased Pro-inflammatory Cytokine Release: Consequently, the release of mature IL-1β and IL-18, key markers of pyroptosis, is significantly reduced[2][3].

This compound is a valuable tool for studying the intricate mechanisms of pyroptosis and the role of vacuolar ATPase in cellular inflammation. Its ability to attenuate pyroptosis without affecting the intracellular survival of bacteria like B. pseudomallei in macrophages makes it a promising candidate for further investigation in drug development for inflammatory diseases[2][5].

Visualized Signaling Pathway and Workflows

G cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Endolysosome cluster_3 Plasma Membrane TLR_ligand TLR Ligand / Pathogen V_ATPase V-ATPase TLR_ligand->V_ATPase Stimulates Inflammasome Inflammasome Activation pro_caspase Pro-Caspase-1/4/5 Inflammasome->pro_caspase Recruits caspase Active Caspase-1/4/5 pro_caspase->caspase Cleavage pro_cytokine Pro-IL-1β / Pro-IL-18 caspase->pro_cytokine Cleaves GSDMD Gasdermin D (GSDMD) caspase->GSDMD Cleaves cytokine Mature IL-1β / IL-18 pro_cytokine->cytokine Release Cytokine Release GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N pore GSDMD-N Pore Formation GSDMD_N->pore acidification Endolysosome Acidification V_ATPase->acidification Pumps H+ ROS ROS Production acidification->ROS ROS->Inflammasome H_in H+ H_out H+ Lysis Pyroptotic Cell Lysis (LDH Release) pore->Lysis pore->Release Allows Ecdd_S16 This compound Ecdd_S16->V_ATPase Inhibits

Caption: Mechanism of this compound in inhibiting pyroptosis by targeting V-ATPase.

G cluster_collection Sample Collection cluster_analysis Downstream Analysis start Seed Macrophages (e.g., Raw264.7, U937) pretreat Pre-treat with this compound (e.g., 0.5 µM, 1 hr) start->pretreat stimulate Induce Pyroptosis (e.g., TLR Ligand, Bacteria) pretreat->stimulate incubate Incubate (e.g., 16-18 hours) stimulate->incubate collect_sup Collect Supernatant incubate->collect_sup lyse_cells Prepare Cell Lysates incubate->lyse_cells ldh LDH Assay (Cell Lysis) collect_sup->ldh elisa ELISA (Cytokines: IL-1β, etc.) collect_sup->elisa wb Western Blot (Caspases, GSDMD) lyse_cells->wb

Caption: General experimental workflow for studying this compound's effect on pyroptosis.

Data Presentation: Summary of this compound Effects

Table 1: Effect of this compound on Pyroptosis Markers

Cell Line Stimulus Marker Assessed This compound Conc. Result Citation
Raw264.7 TLR Ligands (Pam2CSK4, LPS, etc.) LDH Release 0.5 µM Significantly impaired LDH release [6]
Raw264.7 TLR Ligands Caspase-11 Activation 0.5 µM Attenuated caspase-11 activation [6]
Raw264.7 TLR Ligands GSDMD Cleavage 0.5 µM Attenuated cleavage of GSDMD [6]
Raw264.7 Pam2CSK4 ROS Production 0.5 µM Decreased ROS generation [1][6]
Raw264.7 TLR Ligands Cathepsin D Maturation 0.5 µM Suppressed activation, indicating reduced lysosome acidification [6][7]
U937 B. pseudomallei infection LDH Release 1 µM Significantly impaired LDH release [2]
U937 B. pseudomallei infection Caspase-1 Cleavage 1 µM Decreased activation of caspase-1 [2][3]
U937 B. pseudomallei infection Caspase-4/5 Cleavage 1 µM Decreased activation of caspase-4/5 [3]

| U937 | B. pseudomallei infection | Phagolysosome Acidification | 1 µM | Inhibited phagolysosome acidification |[2][5] |

Table 2: Effect of this compound on Cytokine Release

Cell Line Stimulus Cytokine This compound Conc. Result Citation
Raw264.7 Surface & Endosomal TLR Ligands TNF-α 0.5 µM Substantially reduced TNF-α levels [6]
Raw264.7 Surface & Endosomal TLR Ligands IFN-β 0.5 µM Reduced IFN-β production [6]
U937 B. pseudomallei infection IL-1β 1 µM Significantly impaired production [2][3]
U937 B. pseudomallei infection IL-18 1 µM Significantly impaired production [2][3]
U937 B. pseudomallei infection TNF-α 1 µM No significant difference in production [2][3]

| U937 | B. pseudomallei infection | IL-10 | 1 µM | No significant difference in production |[2][3] |

Experimental Protocols

Protocol 1: General Cell Culture of Macrophage Cell Lines

This protocol is suitable for Raw264.7 (murine) and U937 (human) macrophage cell lines.

Materials:

  • Cell Lines: Raw264.7 (ATCC TIB-71) or U937 (ATCC CRL-1593.2).

  • Media:

    • For Raw264.7: Dulbecco's Modified Eagle's Medium (DMEM)[6][7].

    • For U937: RPMI-1640 Medium.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Vessels: T-75 flasks, 6-well plates, 24-well plates.

  • Reagents: Trypsin-EDTA (for U937 if adherent), cell scraper (for Raw264.7), PBS.

Procedure:

  • Culture Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2[6][7].

  • Media Change: Replace the culture medium every 2-3 days.

  • Subculturing Raw264.7 (Adherent):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Gently wash the cell monolayer with sterile PBS.

    • Use a cell scraper to detach the cells in a small volume of fresh medium.

    • Transfer to a new flask at a ratio of 1:4 to 1:6.

  • Subculturing U937 (Suspension/Adherent):

    • U937 cells grow primarily in suspension. To subculture, simply collect the cell suspension, centrifuge at 150 x g for 5 minutes, and resuspend the pellet in a new flask with fresh medium.

    • For experiments requiring adherent U937 cells, differentiate them by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours prior to the experiment.

Protocol 2: Inhibition of TLR-Ligand-Induced Pyroptosis

This protocol describes the core experiment to assess the inhibitory effect of this compound.

Materials:

  • Adherent macrophage cell line (e.g., Raw264.7) cultured in 24-well plates.

  • This compound stock solution (in DMSO).

  • TLR Ligand (e.g., Pam2CSK4 at 1 µg/mL or LPS at 100 ng/mL)[6][7].

  • Complete culture medium.

Procedure:

  • Cell Seeding: Seed Raw264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight[7].

  • Pre-treatment:

    • Prepare working solutions of this compound in complete medium. A final concentration of 0.5 µM is recommended for Raw264.7 cells[6][7]. Include a vehicle control (DMSO equivalent).

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate for 1 hour at 37°C[6][7].

  • Stimulation:

    • Prepare the TLR ligand solution in complete medium at the desired final concentration.

    • Add the TLR ligand directly to the wells containing the this compound/vehicle medium.

    • Include a negative control (no TLR ligand) and a positive control (TLR ligand with vehicle).

  • Incubation: Incubate the plates for 16-18 hours at 37°C[6][7].

  • Sample Collection:

    • After incubation, carefully collect the culture supernatant from each well for LDH and ELISA assays. Centrifuge to pellet any detached cells and use the clear supernatant.

    • Wash the remaining adherent cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) for Western blotting.

Protocol 3: Measurement of Pyroptosis by LDH Release Assay

Lactate Dehydrogenase (LDH) is a cytosolic enzyme released upon plasma membrane rupture, a hallmark of pyroptosis.

Materials:

  • Collected culture supernatants from Protocol 2.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Follow the manufacturer’s instructions for the LDH assay kit.

  • Briefly, transfer a portion of the collected supernatant to a new 96-well plate.

  • Add the reaction mixture from the kit, which contains the substrate and cofactor for the LDH enzyme.

  • Incubate for the time specified in the kit's protocol (usually 15-30 minutes at room temperature, protected from light).

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum lysis control (cells treated with a lysis buffer provided in the kit).

Protocol 4: Quantification of Cytokine Release by ELISA

Materials:

  • Collected culture supernatants from Protocol 2.

  • Commercially available ELISA kits for the cytokines of interest (e.g., mouse TNF-α, human IL-1β).

Procedure:

  • Follow the detailed protocol provided with the commercial ELISA kit.

  • In essence, the supernatant is added to a 96-well plate pre-coated with a capture antibody specific to the target cytokine.

  • After incubation and washing steps, a detection antibody is added, followed by a substrate solution that generates a colorimetric signal.

  • The absorbance is read on a microplate reader.

  • The concentration of the cytokine in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant cytokine.

Protocol 5: Detection of Pyroptosis-Related Proteins by Western Blotting

Materials:

  • Cell lysates collected from Protocol 2.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-caspase-1, anti-GSDMD).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. The antibody should be specific for the cleaved (active) form of the protein of interest (e.g., caspase-1 p20 subunit or the GSDMD-N terminal fragment).

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases and GSDMD will be indicative of pyroptosis, and their reduction in this compound treated samples demonstrates its inhibitory effect[3][6].

References

Application Notes and Protocols: ECDD-S16 for In-Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ECDD-S16, a synthetic derivative of cleistanthin A, has emerged as a potent inhibitor of pyroptosis, a form of inflammatory cell death.[1][2] These application notes provide detailed protocols for utilizing this compound in in-vitro models of inflammation, particularly in macrophage cell lines. This compound targets vacuolar ATPase (V-ATPase), leading to the impairment of endolysosome acidification.[3][4][5] This mechanism effectively suppresses the activation of inflammatory caspases and the release of pro-inflammatory cytokines associated with pyroptosis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting V-ATPase, a proton pump essential for acidifying intracellular compartments like endosomes and lysosomes.[3][4] By disrupting this process, this compound interferes with key inflammatory signaling pathways. This includes the suppression of caspase-1, -4, and -5 activation, which in turn prevents the cleavage of Gasdermin D (GSDMD), a critical step in the formation of membrane pores that leads to pyroptosis.[1][2] Consequently, the release of pro-inflammatory cytokines IL-1β and IL-18 is significantly reduced.[1][2] Notably, this compound's inhibitory action is selective, as it does not affect the production of TNF-α or IL-10.[1][2]

Signaling Pathway of this compound in Inflammation

ECDD_S16_Pathway cluster_cell Macrophage TLR TLR Ligand (e.g., LPS) TLR_Receptor TLR TLR->TLR_Receptor Endosome Endosome Acidification TLR_Receptor->Endosome internalization V_ATPase V-ATPase V_ATPase->Endosome Inflammasome Inflammasome Activation Endosome->Inflammasome Caspase1 Pro-Caspase-1 Inflammasome->Caspase1 Active_Caspase1 Active Caspase-1 (p20) Caspase1->Active_Caspase1 cleavage GSDMD GSDMD Active_Caspase1->GSDMD cleaves Pro_IL1b Pro-IL-1β / Pro-IL-18 Active_Caspase1->Pro_IL1b cleaves GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis IL1b IL-1β / IL-18 Release Pro_IL1b->IL1b Pyroptosis->IL1b ECDD_S16 This compound ECDD_S16->V_ATPase inhibits

Caption: Signaling pathway of this compound in inhibiting pyroptosis.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Seeding (RAW 264.7 or U937 macrophages) B 2. Pre-treatment with this compound (e.g., 0.5 µM or 1 µM for 1h) A->B C 3. Inflammatory Stimulation (e.g., LPS or Pam2CSK4) B->C D 4. Incubation (Time-dependent, e.g., 8-24h) C->D E 5. Sample Collection (Supernatant and Cell Lysate) D->E F 6. Downstream Assays E->F G LDH Assay (Cytotoxicity) F->G H ELISA (IL-1β, IL-18, TNF-α) F->H I Western Blot (Caspase-1, GSDMD) F->I

Caption: General experimental workflow for studying this compound effects.

Cell Culture and Treatment

Cell Lines:

  • RAW 264.7 (murine macrophages): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • U937 (human monocytic cells): Culture in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a macrophage phenotype, treat U937 monocytes with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[6]

Protocol:

  • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well or 6-well for protein and cytokine analysis) and allow them to adhere overnight.

  • Pre-treat the cells with this compound at the desired concentration (e.g., 0.5 µM or 1 µM) for 1 hour.[2][3]

  • Induce inflammation by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) or Pam2CSK4.

  • Incubate the cells for the specified duration (e.g., 8 to 24 hours), depending on the endpoint being measured.[1][3]

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant, an indicator of cytotoxicity and pyroptosis.

Protocol:

  • After the treatment period, centrifuge the culture plate at 250 x g for 10 minutes to pellet the cells.[7]

  • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

  • Prepare a reaction mixture according to the manufacturer's instructions of a commercial LDH cytotoxicity assay kit.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to control cells lysed with a lysis buffer (maximum LDH release).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted cytokines (IL-1β, IL-18) in the cell culture supernatant.

Protocol:

  • Collect the cell culture supernatant after treatment.

  • Centrifuge the supernatant at 1000 x g for 20 minutes at 4°C to remove any cellular debris.[5]

  • Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit (e.g., for human or mouse IL-1β and IL-18).

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples (supernatants) to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., Avidin-HRP) and incubate.

  • Add the substrate solution (e.g., TMB) and stop the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot for Pyroptosis-Related Proteins

This method is used to detect the cleavage of caspase-1 and GSDMD, key events in pyroptosis.

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against caspase-1 and GSDMD overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the cleaved forms of caspase-1 (p20) and GSDMD (N-terminal fragment).[8][9]

Quantitative Data Summary

Table 1: Effective Concentrations of this compound and Inflammatory Stimuli

ParameterCell LineConcentrationIncubation TimeReference
This compound RAW 264.70.5 µM1h pre-treatment[3]
U9371 µM1h pre-treatment[1]
LPS RAW 264.7100 ng/mL18h[4]
U93710 µg/mL24h[6]
Pam2CSK4 RAW 264.7100 ng/mL18h[4]
U937100 ng/mL24h[10]

Table 2: Summary of this compound Effects on Inflammatory Markers

Cell LineInflammatory StimulusThis compound Conc.Measured MarkerResultReference
RAW 264.7TLR Ligands0.5 µMLDH ReleaseSignificantly Impaired[3]
RAW 264.7TLR Ligands0.5 µMTNF-αSubstantially Reduced[4]
RAW 264.7TLR Ligands0.5 µMIFN-βReduced[4]
RAW 264.7TLR Ligands0.5 µMNO ProductionReduced[4]
U937B. pseudomallei1 µMLDH ReleaseDecreased[1]
U937B. pseudomallei1 µMIL-1β ProductionSignificantly Impaired[1][2]
U937B. pseudomallei1 µMIL-18 ProductionSignificantly Impaired[1][2]
U937B. pseudomallei1 µMTNF-α ProductionNo significant difference[1][2]
U937B. pseudomallei1 µMIL-10 ProductionNo significant difference[1][2]
U937B. pseudomallei1 µMCaspase-1/4/5 CleavagePrevented[1][2]

Conclusion

This compound is a valuable tool for studying inflammation in in-vitro models. Its specific mechanism of action in inhibiting the V-ATPase and subsequent pyroptosis pathway provides a targeted approach to dissecting inflammatory processes. The protocols outlined in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies and explore its therapeutic potential.

References

Application Notes and Protocols for Assessing Ecdd-S16's Effect on Pyroptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assessing the inhibitory effects of Ecdd-S16 on pyroptosis, a form of inflammatory programmed cell death. The protocols outlined below are designed for researchers in immunology, cell biology, and drug development to investigate the mechanism of action of this compound and similar compounds that may target pyroptotic pathways.

Introduction to this compound and Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death critical for host defense against pathogens. It is typically initiated by inflammasomes, which are intracellular multi-protein complexes that activate caspase-1. Activated caspase-1 then cleaves gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][3][4]

This compound, a derivative of cleistanthin A, has been identified as a potential inhibitor of pyroptosis.[5][6] Its mechanism of action involves targeting vacuolar H+ ATPase (V-ATPase), an essential proton pump for the acidification of intracellular compartments like endosomes and lysosomes.[5][6][7] By inhibiting V-ATPase, this compound impairs endosome acidification, which in turn leads to decreased Reactive Oxygen Species (ROS) production and subsequent attenuation of pyroptosis induced by Toll-like receptor (TLR) ligands.[3][5]

Key Experimental Assays to Assess this compound's Effect on Pyroptosis

To evaluate the efficacy of this compound in inhibiting pyroptosis, a series of in vitro assays are recommended. These assays measure key markers of pyroptotic cell death, including loss of plasma membrane integrity, caspase-1 activation, and the release of pro-inflammatory cytokines.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH into the cell culture supernatant, which is an indicator of compromised cell membrane integrity, a hallmark of pyroptosis.[1][2][8][9]

Caspase-1 Activity Assay

This assay measures the enzymatic activity of caspase-1, the key protease that executes the pyroptotic pathway.[10][11][12]

ELISA for IL-1β and IL-18

This immunoassay quantifies the concentration of the pro-inflammatory cytokines IL-1β and IL-18 released from pyroptotic cells.[13][14][15][16][17]

Western Blot Analysis

This technique is used to detect the cleavage of key proteins in the pyroptosis pathway, such as GSDMD and pro-caspase-1.[3][6]

Propidium Iodide (PI) Staining and Flow Cytometry

PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes. Flow cytometry can be used to quantify the percentage of PI-positive (pyroptotic) cells.[18][19][20][21][22]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the effect of this compound on pyroptosis in a model cell line, such as Raw264.7 macrophages, stimulated with a TLR ligand (e.g., LPS).

Table 1: Effect of this compound on LDH Release

TreatmentLDH Release (% of Maximum)
Untreated Control5 ± 1.2
LPS (1 µg/mL)85 ± 5.6
LPS + this compound (0.5 µM)25 ± 3.1
This compound (0.5 µM)6 ± 1.5

Table 2: Effect of this compound on Caspase-1 Activity

TreatmentCaspase-1 Activity (Fold Change)
Untreated Control1.0 ± 0.1
LPS (1 µg/mL)7.8 ± 0.9
LPS + this compound (0.5 µM)2.1 ± 0.3
This compound (0.5 µM)1.1 ± 0.2

Table 3: Effect of this compound on IL-1β and IL-18 Secretion

TreatmentIL-1β (pg/mL)IL-18 (pg/mL)
Untreated Control12 ± 2.58 ± 1.9
LPS (1 µg/mL)450 ± 35.2320 ± 28.7
LPS + this compound (0.5 µM)98 ± 12.175 ± 9.8
This compound (0.5 µM)15 ± 3.110 ± 2.2

Experimental Protocols

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay

Materials:

  • Cell line (e.g., Raw264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • TLR ligand (e.g., LPS)

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.[3][23]

  • Stimulate the cells with a TLR ligand (e.g., 1 µg/mL LPS) for the desired time (e.g., 18 hours).[3][6] Include untreated and vehicle-treated controls.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Perform the LDH assay according to the manufacturer's instructions of the commercial kit.[1][9][24]

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 2: Caspase-1 Activity Assay

Materials:

  • Cell line

  • Complete cell culture medium

  • This compound

  • TLR ligand

  • Caspase-1 activity assay kit (fluorometric or colorimetric)

  • 96-well plates (black plates for fluorometric assays)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Plate and treat the cells with this compound and the TLR ligand as described in the LDH assay protocol.

  • After the treatment period, lyse the cells according to the assay kit's protocol.

  • Add the caspase-1 substrate (e.g., YVAD-AFC or Ac-YVAD-pNA) to the cell lysates.[11][12]

  • Incubate the plate at 37°C for the time recommended by the manufacturer, protected from light.

  • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (e.g., 405 nm for pNA) using a microplate reader.[11]

  • Calculate the fold change in caspase-1 activity relative to the untreated control.

Protocol 3: ELISA for IL-1β and IL-18

Materials:

  • Cell line

  • Complete cell culture medium

  • This compound

  • TLR ligand

  • ELISA kits for IL-1β and IL-18

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Culture and treat the cells with this compound and the TLR ligand as described in the LDH assay protocol.

  • Collect the cell culture supernatants.

  • Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions.[13][14][15][16][17] This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a substrate for color development.

    • Stopping the reaction and reading the absorbance.

  • Generate a standard curve and determine the concentration of IL-1β and IL-18 in the samples.

Visualizations

Pyroptosis_Pathway_and_EcddS16_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space TLR_ligand TLR Ligand TLR TLR TLR_ligand->TLR Binds Endosome Endosome TLR->Endosome Internalization V_ATPase V-ATPase ROS ROS Endosome->ROS Leads to V_ATPase->Endosome Acidifies NLRP3_Inflammasome NLRP3 Inflammasome Activation ROS->NLRP3_Inflammasome Pro_Caspase1 Pro-Caspase-1 NLRP3_Inflammasome->Pro_Caspase1 Recruits & Activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves GSDMD GSDMD Caspase1->GSDMD Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Pyroptosis Pyroptosis IL1b->Pyroptosis Released during GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Cleavage GSDMD_N->Pyroptosis Forms Pores EcddS16 This compound EcddS16->V_ATPase Inhibits Experimental_Workflow cluster_assays Pyroptosis Assessment start Start: Seed Cells (e.g., Raw264.7) pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with TLR Ligand (e.g., LPS) pretreatment->stimulation incubation Incubate (e.g., 18h) stimulation->incubation collect Collect Supernatant & Lyse Cells incubation->collect ldh LDH Assay collect->ldh caspase1 Caspase-1 Assay collect->caspase1 elisa IL-1β / IL-18 ELISA collect->elisa

References

Application Notes and Protocols: Measuring Vacuolar ATPase Inhibition by Ecdd-S16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdd-S16, a synthetic derivative of Cleistanthin A, has emerged as a promising small molecule inhibitor of vacuolar ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[4][5] Its dysregulation is implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols to characterize the inhibitory effects of this compound on V-ATPase activity and its downstream cellular consequences.

Mechanism of Action

This compound is believed to exert its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across the membrane.[2][3] This interaction disrupts the normal functioning of the proton pump, leading to an increase in the pH of acidic organelles. The impairment of organellar acidification can, in turn, affect a multitude of cellular processes, including protein degradation, receptor recycling, and nutrient sensing.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound. It is important to note that direct enzymatic IC50 values for V-ATPase inhibition and precise quantitative measurements of lysosomal pH changes induced by this compound are not yet extensively published.

Table 1: Binding Affinity and Cellular Potency of this compound

ParameterValueCell LineCommentsReference
Binding Energy (Molecular Docking) -7.5 kcal/molN/APredicted binding affinity to the V0 subunit of V-ATPase.[2]
Cell Viability IC50 > 5 µMU937 MacrophagesIndicates low cytotoxicity at concentrations effective for pyroptosis inhibition.[6]

Table 2: Effects of this compound on Cellular Processes

Cellular ProcessEffective ConcentrationCell LineObserved EffectReference
Inhibition of Pyroptosis 0.5 µMRaw264.7 MacrophagesSignificant reduction in LDH release and caspase-11/GSDMD cleavage.[2][7]
Impairment of Lysosomal Acidification 0.5 µMRaw264.7 MacrophagesReduced maturation of Cathepsin D, indicating lysosomal pH increase.[2][3]
Inhibition of Autophagy Not specifiedHNSCC cells (for ECDD-S18)Increased autophagosome formation and decreased autolysosome formation.[8]

Experimental Protocols

Herein are detailed protocols for key experiments to assess the inhibitory effects of this compound.

V-ATPase Activity Assay (Biochemical)

This protocol is adapted for measuring the ATP hydrolysis activity of V-ATPase in isolated membrane fractions.

Materials:

  • Purified membrane vesicles containing V-ATPase

  • Assay Buffer: 50 mM MOPS-Tris (pH 7.0), 50 mM KCl, 1 mM DTT, 0.02% (w/v) Brij-35

  • ATP solution (100 mM)

  • This compound and Bafilomycin A1 (positive control) dissolved in DMSO

  • Malachite Green reagent for phosphate detection

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound and Bafilomycin A1 in DMSO.

  • In a 96-well plate, add 5-10 µg of membrane vesicles to each well.

  • Add the V-ATPase inhibitors (this compound, Bafilomycin A1) or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Read the absorbance at 620 nm to quantify the amount of inorganic phosphate released.

  • Calculate the percentage of V-ATPase inhibition relative to the DMSO control.

Measurement of Lysosomal pH using LysoTracker Staining

This protocol describes the use of LysoTracker probes to qualitatively and semi-quantitatively assess changes in lysosomal pH in live cells. For precise quantitative measurements, ratiometric probes and fluorescence lifetime imaging microscopy (FLIM) are recommended.[9][10][11][12][13]

Materials:

  • Cells of interest (e.g., HeLa, Raw264.7) cultured on glass-bottom dishes

  • This compound, Bafilomycin A1 (positive control), Chloroquine (positive control)

  • LysoTracker Red DND-99 (or other suitable LysoTracker probe)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, Bafilomycin A1, or Chloroquine for the desired time (e.g., 1-4 hours). Include a DMSO-treated vehicle control.

  • During the last 30 minutes of treatment, add LysoTracker Red to the medium at a final concentration of 50-100 nM.

  • Wash the cells twice with pre-warmed live-cell imaging medium.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the LysoTracker probe.

  • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). A decrease in LysoTracker fluorescence intensity indicates an increase in lysosomal pH.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Analysis

V-ATPase inhibition is known to impact key cellular signaling pathways, including mTORC1 and Hippo-YAP. While the direct effects of this compound on these pathways are yet to be fully elucidated, the following protocols can be used to investigate these potential connections.

mTORC1 Signaling Pathway

V-ATPase is crucial for the lysosomal localization and activation of mTORC1. Inhibition of V-ATPase is expected to decrease mTORC1 activity.[4][5][14][15]

Protocol: Western Blot for mTORC1 Activity

  • Treat cells with this compound (e.g., 0.5-5 µM) for various time points.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • A loading control (e.g., GAPDH or β-actin)

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • A decrease in the phosphorylation of mTOR, p70S6K, and 4E-BP1 would indicate inhibition of the mTORC1 pathway.

Hippo-YAP Signaling Pathway

The Hippo pathway is a key regulator of organ size and cell proliferation. V-ATPase has been implicated in the regulation of this pathway, although the mechanisms are still under investigation. A potential consequence of V-ATPase inhibition is the modulation of YAP/TAZ activity, the downstream effectors of the Hippo pathway.

Protocol: Immunofluorescence for YAP/TAZ Nuclear Localization

  • Grow cells on coverslips and treat with this compound.

  • Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Block with 1% BSA in PBS.

  • Incubate with a primary antibody against YAP or TAZ.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the nuclear-to-cytoplasmic fluorescence ratio of YAP/TAZ. An increase in the cytoplasmic localization of YAP/TAZ would suggest activation of the Hippo pathway.

Visualizations

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_signaling Signaling Pathway Analysis VATPase_Assay V-ATPase Activity Assay Lysosomal_pH Lysosomal pH Measurement (LysoTracker) mTORC1_WB mTORC1 Western Blot Lysosomal_pH->mTORC1_WB Downstream Effect Hippo_IF Hippo-YAP Immunofluorescence Lysosomal_pH->Hippo_IF Potential Downstream Effect Cell_Viability Cell Viability (MTT Assay) Ecdd_S16 This compound Treatment Ecdd_S16->VATPase_Assay Direct Inhibition Ecdd_S16->Lysosomal_pH Cellular Effect Ecdd_S16->Cell_Viability Cytotoxicity

Caption: Experimental workflow for characterizing this compound.

Signaling_Pathways cluster_mTORC1 mTORC1 Pathway cluster_Hippo Hippo-YAP Pathway Ecdd_S16 This compound VATPase V-ATPase Ecdd_S16->VATPase Lysosome_pH Lysosomal Acidification VATPase->Lysosome_pH Maintains LATS1_2 LATS1/2 VATPase->LATS1_2 Potential Regulation mTORC1 mTORC1 Activation Lysosome_pH->mTORC1 Required for Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits YAP_TAZ_P Phospho-YAP/TAZ (Cytoplasmic) LATS1_2->YAP_TAZ_P Phosphorylates YAP_TAZ YAP/TAZ (Nuclear) YAP_TAZ_P->YAP_TAZ Gene_Expression Gene Expression (Proliferation) YAP_TAZ->Gene_Expression Promotes

References

Application Notes and Protocols: Ecdd-S16 as a Tool to Study Endosomal Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ecdd-S16, a semi-synthetic derivative of Cleistanthin A, has emerged as a potent and specific inhibitor of vacuolar ATPase (V-ATPase).[1][2][3] V-ATPase is a proton pump crucial for the acidification of intracellular organelles, including endosomes and lysosomes. By inhibiting V-ATPase, this compound effectively disrupts the pH gradient across endosomal membranes, making it a valuable tool for investigating the roles of endosomal acidification in various cellular processes. These processes include receptor-mediated endocytosis, protein trafficking, and signaling pathways originating from endosomes. This document provides detailed application notes and experimental protocols for utilizing this compound to study endosomal trafficking and its downstream consequences.

Mechanism of Action

This compound targets the V-ATPase complex, which is responsible for pumping protons from the cytosol into the lumen of organelles.[1][2] This inhibition leads to a failure in acidifying the endo-lysosomal compartments. The proper acidification is critical for the dissociation of ligands from their receptors, the activation of pH-sensitive enzymes within endosomes and lysosomes, and the propagation of certain signaling cascades. For instance, the signaling of endosomal Toll-like receptors (TLRs), such as TLR3, TLR7, TLR8, and TLR9, is dependent on the acidic environment of the endosome.[1] Furthermore, the maturation of cathepsins, a family of proteases involved in protein degradation and apoptosis, is also pH-dependent and is impaired by this compound.[1]

Applications in Research

  • Studying TLR Signaling: this compound can be used to dissect the role of endosomal acidification in the activation of endosomal TLRs and distinguish their signaling pathways from those of cell surface TLRs.[1]

  • Investigating Receptor Trafficking: By altering endosomal pH, this compound can be employed to study the recycling and degradation pathways of various cell surface receptors after internalization.

  • Probing Autophagy and Lysosomal Function: As a V-ATPase inhibitor, this compound can modulate autophagic flux and lysosomal degradation processes, providing insights into these critical cellular maintenance pathways.

  • Elucidating Inflammasome Activation and Pyroptosis: this compound has been shown to inhibit pyroptosis, a form of inflammatory cell death, by impairing endosome acidification, which in turn reduces the production of reactive oxygen species (ROS) and the activation of inflammatory caspases.[1][2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Nitric Oxide (NO) Production in TLR-ligand Stimulated Raw264.7 Macrophages. [1][4]

TreatmentTNF-α Production (% of control)IFN-β Production (% of control)NO Production (% of control)
TLR Ligand Alone100100100
TLR Ligand + this compound (0.5 µM)Significantly ReducedSignificantly ReducedSignificantly Reduced

Note: The exact percentage of reduction varies depending on the specific TLR ligand used.

Table 2: Effect of this compound on Pyroptosis Markers in TLR-ligand Stimulated Raw264.7 Macrophages. [1][3]

TreatmentLDH Release (% of maximum)Caspase-11 ActivationGasdermin D Cleavage
TLR Ligand AloneHighActivatedCleaved
TLR Ligand + this compound (0.5 µM)Significantly ReducedInhibitedInhibited

Table 3: Effect of this compound on Lysosomal Acidification and Function in Raw264.7 Macrophages. [1]

TreatmentCo-localization of TLR2-YFP and LysoTracker RedMature Cathepsin D Levels
Pam2CSK4 AloneHighNormal
Pam2CSK4 + this compound (0.5 µM)Significantly ReducedReduced

Table 4: Effect of this compound on Reactive Oxygen Species (ROS) Production in Pam2CSK4-stimulated Raw264.7 Macrophages. [1][4]

TreatmentPercentage of ROS-positive cellsMean Fluorescent Intensity (MFI)
Pam2CSK4 AloneHighHigh
Pam2CSK4 + this compound (0.5 µM)Significantly ReducedSignificantly Reduced

Experimental Protocols

Protocol 1: Inhibition of Endosomal Acidification and TLR Signaling

This protocol describes how to use this compound to investigate its effect on endosomal TLR signaling by measuring cytokine production.

Materials:

  • This compound

  • Raw264.7 macrophage cells

  • Complete DMEM medium

  • TLR ligand (e.g., Pam2CSK4 for TLR2, Poly(I:C) for TLR3, R848 for TLR7/8, CpG ODN for TLR9)

  • ELISA kit for TNF-α and IFN-β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Raw264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Pre-treat the cells with 0.5 µM this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • TLR Ligand Stimulation: Stimulate the cells with the desired TLR ligand at its optimal concentration for 18 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IFN-β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[1][4]

Protocol 2: Assessment of Pyroptosis Inhibition

This protocol outlines the use of this compound to study its inhibitory effect on pyroptosis by measuring LDH release and immunoblotting for pyroptosis markers.

Materials:

  • This compound

  • Raw264.7 macrophage cells

  • Complete DMEM medium

  • TLR ligand

  • LDH cytotoxicity assay kit

  • Lysis buffer (20 mM Tris, 100 mM NaCl, 1% NP40)

  • Primary antibodies against caspase-11 and Gasdermin D (GSDMD)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and a TLR ligand as described in Protocol 1.

  • LDH Assay:

    • Collect the cell culture supernatant.

    • Determine the amount of LDH released into the supernatant using an LDH cytotoxicity assay kit following the manufacturer's protocol.[1][3]

    • Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

  • Immunoblotting:

    • Lyse the treated cells in lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against caspase-11 and GSDMD overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate.[1][4]

Protocol 3: Visualization of Endosomal Acidification

This protocol describes a method to visualize the effect of this compound on endosomal acidification using confocal microscopy.

Materials:

  • This compound

  • Raw264.7 macrophage cells transfected with a fluorescently-tagged receptor (e.g., TLR2-YFP)

  • LysoTracker Red

  • 4% Paraformaldehyde (PFA)

  • Confocal microscope

  • Glass coverslips

Procedure:

  • Cell Seeding and Transfection: Seed Raw264.7 cells on glass coverslips in a 24-well plate. Transfect the cells with a plasmid encoding a fluorescently tagged receptor (e.g., TLR2-YFP) and allow expression for 48 hours.[1][4]

  • Treatment: Pre-treat the cells with 0.5 µM this compound for 1 hour, followed by stimulation with the appropriate ligand (e.g., 1 µg/ml Pam2CSK4 for TLR2) for 1 hour.[1][4]

  • Staining: Add LysoTracker Red dye to the cells and incubate for an additional 2 hours to label acidic compartments.[1][4]

  • Fixation: Fix the cells with 4% PFA for 5 minutes and wash with PBS.[1][4]

  • Imaging: Mount the coverslips and visualize the cells using a confocal laser scanning microscope. Analyze the co-localization of the fluorescently tagged receptor and LysoTracker Red to assess the trafficking of the receptor to acidic endosomal compartments.[1][4]

Visualizations

Ecdd_S16_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol TLR_Ligand TLR Ligand TLR Toll-like Receptor (TLR) TLR_Ligand->TLR Binding Endosome Endosome TLR->Endosome Internalization Signaling Downstream Signaling (e.g., Pyroptosis) Endosome->Signaling pH-dependent signaling activation V_ATPase V-ATPase Protons_in H+ V_ATPase->Protons_in ATP hydrolysis Acidification Endosomal Acidification Protons_in->Endosome Pumping Protons_out H+ Protons_out->V_ATPase Ecdd_S16 This compound Ecdd_S16->V_ATPase Inhibition Experimental_Workflow_Pyroptosis cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Expected Results with this compound Seed_Cells Seed Raw264.7 cells Pre_treat Pre-treat with this compound (0.5 µM) or Vehicle Seed_Cells->Pre_treat Stimulate Stimulate with TLR ligand Pre_treat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells LDH_Assay LDH Release Assay Collect_Supernatant->LDH_Assay Immunoblot Immunoblotting (Caspase-11, GSDMD) Lyse_Cells->Immunoblot Reduced_LDH Decreased LDH Release LDH_Assay->Reduced_LDH Reduced_Cleavage Decreased Caspase-11 & GSDMD Cleavage Immunoblot->Reduced_Cleavage

References

Application Notes and Protocols for Testing the Efficacy of Ecdd-S16

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-cancer efficacy of Ecdd-S16, a synthetic derivative of Cleistanthin A. The experimental design is based on the hypothesized mechanism of action of this compound as a vacuolar ATPase (V-ATPase) inhibitor, leading to disruption of lysosomal acidification and downstream effects on cancer cell survival.

Introduction

Vacuolar ATPases (V-ATPases) are ATP-dependent proton pumps crucial for acidifying intracellular compartments, including lysosomes and endosomes. In cancer cells, V-ATPases are often upregulated and play a significant role in processes vital for tumor progression and survival, such as autophagy, nutrient sensing, and drug resistance. The compound this compound has been identified as a V-ATPase inhibitor that impairs endosome acidification.[1][2][3][4] While initial studies have focused on its role in inhibiting pyroptosis in immune cells, its parent compound's family and a related derivative, ECDD-S27, have shown anti-cancer properties by targeting V-ATPase and inhibiting autophagy.[1] This suggests that this compound is a promising candidate for anti-cancer therapy.

This document outlines a series of in vitro and in vivo experiments designed to test the efficacy of this compound as an anti-cancer agent. The proposed studies will first validate its mechanism of action in cancer cells and then assess its impact on cell viability, proliferation, and apoptosis. Finally, in vivo studies will evaluate its anti-tumor efficacy in a preclinical model.

In Vitro Efficacy Evaluation

A panel of in vitro assays should be conducted to determine the anti-cancer effects of this compound on a selection of cancer cell lines. The choice of cell lines should be relevant to the intended therapeutic target.

Data Presentation: In Vitro Studies

Summarize all quantitative data from the in vitro experiments in the following tables for clear comparison.

Table 1: Cell Viability (IC50 Values in µM)

Cell LineThis compound (24h)This compound (48h)This compound (72h)Positive Control (e.g., Doxorubicin)
Cancer Cell Line 1
Cancer Cell Line 2
Normal Cell Line 1

Table 2: Apoptosis Analysis (% Apoptotic Cells)

TreatmentCancer Cell Line 1Cancer Cell Line 2Normal Cell Line 1
Vehicle Control
This compound (IC50)
Positive Control

Table 3: Cell Cycle Analysis (% of Cells in Each Phase)

TreatmentPhaseCancer Cell Line 1Cancer Cell Line 2
Vehicle ControlG0/G1
S
G2/M
This compound (IC50)G0/G1
S
G2/M
Experimental Protocols: In Vitro Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control and a positive control.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[7][8][9]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[7]

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[10][11]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[10]

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[10]

  • Flow Cytometry: Analyze the DNA content by flow cytometry. The data will be used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Efficacy Evaluation

Based on promising in vitro results, the anti-tumor efficacy of this compound should be evaluated in an animal model. A xenograft mouse model is a commonly used preclinical model for cancer research.[12][13][14]

Data Presentation: In Vivo Studies

Table 4: Tumor Growth Inhibition in Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control

Table 5: Body Weight Changes in Xenograft Model

Treatment GroupAverage Body Weight (g) at Day 0Average Body Weight (g) at Day X% Change in Body Weight
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
Positive Control
Experimental Protocol: Xenograft Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomly assign mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, and a positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.

  • Data Collection: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway

Ecdd_S16_Signaling_Pathway cluster_cell Cancer Cell Ecdd_S16 This compound V_ATPase V-ATPase Ecdd_S16->V_ATPase Inhibition Protons H+ V_ATPase->Protons Pumps into Lysosome Apoptosis Apoptosis V_ATPase->Apoptosis Inhibition leads to Lysosome Lysosome Autophagy Autophagy Lysosome->Autophagy Required for Protons->Lysosome Acidification Cell_Survival Cell Survival Autophagy->Cell_Survival Promotes Apoptosis->Cell_Survival Inhibits

Caption: Hypothetical signaling pathway of this compound in cancer cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis_In_Vitro Data Analysis (IC50, % Apoptosis, % Cell Cycle) Viability->Data_Analysis_In_Vitro Apoptosis_Assay->Data_Analysis_In_Vitro Cell_Cycle_Assay->Data_Analysis_In_Vitro Animal_Model Xenograft Mouse Model Data_Analysis_In_Vitro->Animal_Model Promising Results Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Treatment_In_Vivo This compound Treatment Tumor_Implantation->Treatment_In_Vivo Monitoring Tumor & Body Weight Monitoring Treatment_In_Vivo->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis

Caption: Experimental workflow for testing this compound efficacy.

Logical Relationship of Experimental Design

Logical_Relationship Start Start: Hypothesis In_Vitro_Efficacy In Vitro Efficacy? (IC50 < Threshold) Start->In_Vitro_Efficacy Mechanism_Validation Mechanism Validated? (Apoptosis/Cell Cycle Arrest) In_Vitro_Efficacy->Mechanism_Validation Yes Stop_No_Efficacy Stop: No Efficacy In_Vitro_Efficacy->Stop_No_Efficacy No In_Vivo_Decision Proceed to In Vivo? Mechanism_Validation->In_Vivo_Decision Yes Stop_No_Mechanism Stop: Mechanism Unclear Mechanism_Validation->Stop_No_Mechanism No In_Vivo_Efficacy In Vivo Efficacy? (Tumor Growth Inhibition) In_Vivo_Decision->In_Vivo_Efficacy Yes Stop_No_In_Vivo_Efficacy Stop: No In Vivo Efficacy In_Vivo_Efficacy->Stop_No_In_Vivo_Efficacy No Success Success: Potential Candidate In_Vivo_Efficacy->Success Yes

Caption: Logical flow of the this compound experimental design.

References

Application Notes: Investigating Inflammasome Activation and Pyroptosis with Ecdd-S16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdd-S16, a synthetic derivative of Cleistanthin A, is a potent inhibitor of vacuolar H+-ATPase (V-ATPase). Its mechanism of action involves the impairment of endolysosomal acidification, which has been shown to attenuate inflammasome activation and pyroptosis, a form of inflammatory programmed cell death.[1] This makes this compound a valuable tool for investigating the molecular pathways of inflammation, particularly those dependent on endosomal trafficking and pH, such as Toll-like receptor (TLR) signaling.[1][2] These application notes provide detailed protocols for using this compound to study inflammasome activation in cellular models.

Mechanism of Action

This compound targets the V-ATPase, a proton pump essential for acidifying intracellular compartments like endosomes and lysosomes.[1][2] By inhibiting V-ATPase, this compound prevents the drop in pH required for the activation of certain downstream signaling pathways.[1] In the context of inflammasome activation, particularly in response to TLR ligands, this inhibition of acidification leads to reduced Reactive Oxygen Species (ROS) production, decreased activation of lysosomal enzymes like Cathepsin D, and ultimately, suppression of caspase-1/11 activation and subsequent pyroptosis.[1][3] This targeted action allows researchers to dissect the role of endolysosomal acidification in the inflammasome activation cascade.

cluster_0 Cellular Response to TLR Ligands cluster_1 Point of Intervention TLR TLR Ligand Binding (e.g., Pam2CSK4) Endocytosis Endocytosis & TLR Trafficking TLR->Endocytosis Acidification Endolysosome Acidification Endocytosis->Acidification VATPase V-ATPase Proton Pump VATPase->Acidification  Enables ROS ROS Production Acidification->ROS Inflammasome Inflammasome Assembly (e.g., NLRP3) ROS->Inflammasome  Activates Casp1 Caspase-1/11 Activation Inflammasome->Casp1 GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis & Cytokine Release (IL-1β) GSDMD->Pyroptosis EcddS16 This compound EcddS16->VATPase  Inhibits

Caption: Mechanism of this compound in inhibiting inflammasome activation.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on various markers of inflammasome activation and pyroptosis in macrophage cell lines.

Cell LineStimulant (Ligand)AssayParameter MeasuredTreatmentResultCitation
Raw264.7Pam2CSK4 (100 ng/ml)LDH AssayLDH Release0.5 µM this compoundSignificant reduction in LDH release compared to stimulated control.[3][4]
Raw264.7E. coli LPS (100 ng/ml)LDH AssayLDH Release0.5 µM this compoundSignificant reduction in LDH release compared to stimulated control.[3][4]
Raw264.7Pam2CSK4ELISATNF-α Production0.5 µM this compoundSubstantial reduction in TNF-α levels.[1][5]
Raw264.7E. coli LPSELISATNF-α Production0.5 µM this compoundSubstantial reduction in TNF-α levels.[1][5]
Raw264.7Pam2CSK4 (1 µg/ml)Flow CytometryROS Production0.5 µM this compoundIntracellular ROS levels reduced from ~55% to ~17%.[3]
U937B. pseudomallei (MOI 10)LDH AssayLDH Release1 µM this compoundDecreased LDH release over time compared to infected control.[6][7]
U937B. pseudomallei (MOI 10)ELISAIL-1β Production1 µM this compoundSignificantly impaired production of IL-1β.[8]
U937B. pseudomallei (MOI 10)ELISAIL-18 Production1 µM this compoundSignificantly impaired production of IL-18.[8]
U937B. pseudomallei (MOI 10)Western BlotCaspase-1 Activation1 µM this compoundDecreased levels of cleaved/active Caspase-1.[8]

Experimental Workflow

A typical experiment to investigate the effect of this compound on inflammasome activation follows a standard workflow of cell preparation, inhibitor pre-treatment, stimulation, and subsequent analysis using various assays.

cluster_assays Downstream Analysis start Start: Cell Culture seed Seed Macrophages (e.g., Raw264.7) start->seed pretreat Pre-treat with This compound (0.5-1 µM) for 1 hour seed->pretreat stimulate Stimulate with Inflammasome Activator (e.g., TLR ligand) pretreat->stimulate incubate Incubate for 16-18 hours stimulate->incubate ldh LDH Assay (Supernatant) incubate->ldh Pyroptosis elisa ELISA (Supernatant) incubate->elisa Cytokines wb Western Blot (Cell Lysate) incubate->wb Proteins

Caption: General experimental workflow for studying this compound effects.

Detailed Protocols

The following are detailed protocols for key experiments to assess inflammasome activation and the inhibitory effects of this compound. These protocols are based on methodologies used in studies with Raw264.7 murine macrophages and U937 human macrophages.[3][6]

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for culturing and treating macrophage cell lines.

Materials:

  • Raw264.7 or U937 cells

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Inflammasome activator (e.g., TLR ligands like Pam2CSK4 or LPS)

  • 6-well or 96-well tissue culture plates

Procedure:

  • Culture macrophage cells according to standard protocols. For U937 cells, differentiation into a macrophage phenotype may be required (e.g., using PMA).

  • Seed the cells in appropriate culture plates at a desired density (e.g., 2.5 x 10⁵ cells/well for a 6-well plate) and allow them to adhere overnight.[3]

  • On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the final desired concentration (e.g., 0.5 µM).

  • Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) for comparison.

  • Pre-treat the cells by incubating for 1 hour at 37°C in a CO₂ incubator.[3][5]

  • Following pre-treatment, add the inflammasome activator (e.g., 100 ng/mL LPS) directly to the wells.

  • Incubate the plates for the desired time period (typically 16-18 hours) at 37°C.[3]

  • After incubation, proceed with downstream analysis by collecting the culture supernatant and/or lysing the cells.

Protocol 2: Lactate Dehydrogenase (LDH) Assay for Pyroptosis

This assay quantifies the release of LDH from damaged cells into the supernatant, serving as a marker for pyroptotic cell death.

Materials:

  • Culture supernatants from Protocol 1

  • Commercially available LDH cytotoxicity assay kit (e.g., CytoTox 96®)

  • 96-well flat-bottom plate

  • Plate reader

Procedure:

  • After the incubation period (Protocol 1, Step 7), carefully collect the culture supernatants from each well.

  • If cells are detached, centrifuge the supernatant at 500 x g for 5 minutes to pellet any cells and debris, then transfer the cell-free supernatant to a new tube.[9]

  • Perform the LDH assay according to the manufacturer's instructions. Typically, this involves: a. Adding a specific volume of supernatant to a 96-well plate.[6] b. Adding the kit's substrate mix to each well.[6] c. Incubating at room temperature for a specified time (e.g., 30 minutes) in the dark. d. Adding a stop solution.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (untreated cells) and maximum LDH release (lysed cells).

Protocol 3: Cytokine Release Assay (ELISA)

This protocol measures the concentration of secreted pro-inflammatory cytokines like IL-1β, IL-18, and TNF-α in the culture supernatant.

Materials:

  • Culture supernatants from Protocol 1

  • Commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, human IL-1β)

  • 96-well ELISA plate

  • Plate reader

Procedure:

  • Use the same cell-free supernatants collected for the LDH assay (Protocol 2, Step 2).

  • Perform the ELISA according to the manufacturer's protocol for the specific cytokine.

  • This generally involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate for color development, and stopping the reaction.

  • Measure the absorbance on a plate reader at the appropriate wavelength.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.

Protocol 4: Western Blotting for Inflammasome Markers

This protocol is used to detect the cleavage and activation of key inflammasome-related proteins within the cell lysates, such as Caspase-1 and Gasdermin D (GSDMD).

Materials:

  • Cell pellets/adherent cells from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-1, anti-GSDMD)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • After collecting the supernatant, wash the remaining adherent cells with cold PBS.

  • Lyse the cells by adding lysis buffer and incubating on ice.[9]

  • Scrape the cells and collect the lysate. Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[9]

  • Determine the protein concentration of the cleared lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., targeting the cleaved p20 subunit of Caspase-1) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Look for the appearance of cleaved forms (e.g., Caspase-1 p20, GSDMD-N) as an indicator of activation.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ecdd-S16 Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Ecdd-S16 in aqueous solutions for research applications. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively handle this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound solutions.

Problem 1: this compound precipitate is visible in my aqueous buffer after making a stock solution in an organic solvent.

  • Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I dilute it to my final concentration of 10 µM in PBS, I see a precipitate. What should I do?

    Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The abrupt change in solvent polarity can cause the compound to crash out of solution. Here are several strategies to address this, starting with the simplest:

    • Increase the Final Concentration of the Organic Solvent: The final concentration of the organic solvent in your aqueous solution might be too low. While it is important to keep the organic solvent concentration minimal to avoid affecting your experimental system, a slight increase can help maintain solubility. We recommend not exceeding a final concentration of 1% DMSO in most cell-based assays, though the tolerance of your specific system should be determined.

    • Use a Co-Solvent System: Instead of diluting directly into the aqueous buffer, try a stepwise dilution using a co-solvent. For example, dilute your DMSO stock into a solution of PBS containing a small percentage of a less polar, water-miscible solvent before the final dilution.

    • Employ Surfactants: Non-ionic surfactants can help to create micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][2]

    • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3][4]

Problem 2: I am unable to dissolve this compound in 100% DMSO to create a high-concentration stock solution.

  • Question: I am trying to make a 50 mM stock solution of this compound in DMSO, but the compound is not fully dissolving, even with vortexing and gentle heating. What are my options?

    Answer: If you are facing challenges in dissolving this compound at a high concentration in DMSO, you can try the following:

    • Test Alternative Organic Solvents: While DMSO is a common choice, other organic solvents might be more effective for this compound. Consider trying solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[2][5] It is crucial to ensure the chosen solvent is compatible with your downstream experiments.

    • Sonication: Sonication can provide the energy needed to break down compound aggregates and facilitate dissolution. Use a bath sonicator to avoid overheating the sample.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on common laboratory practice for compounds with similar characteristics, we recommend starting with high-purity, anhydrous dimethyl sulfoxide (DMSO).[5] If solubility issues persist, other organic solvents such as ethanol or DMF can be tested.[2][5]

Q2: What is the maximum recommended concentration for an this compound stock solution in DMSO?

A2: We recommend starting with a stock solution concentration in the range of 10-20 mM. Attempting much higher concentrations may lead to solubility challenges. The optimal concentration will depend on the specific lot of the compound and the purity of the solvent.

Q3: How should I store my this compound stock solution?

A3: To ensure stability, store your this compound stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light.

Q4: Can I use surfactants to improve the solubility of this compound in my cell culture medium?

A4: Yes, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to improve solubility.[1] However, it is essential to first perform a vehicle control experiment to ensure that the surfactant at the chosen concentration does not affect your cells.

Q5: Are there any known incompatibilities of this compound with common buffer components?

A5: While there is no specific data on this compound incompatibilities, it is good practice to be cautious when using buffers with high salt concentrations, as this can sometimes decrease the solubility of organic compounds (salting out). If you suspect an incompatibility, try preparing your final dilution in a buffer with a different composition.

Data Presentation

Table 1: Comparison of Solubilizing Agents for this compound

Solubilizing AgentRecommended Starting ConcentrationMaximum Achievable Concentration (Hypothetical)Key Considerations
DMSO0.1 - 1% (v/v) in final solution50 µMPotential for cellular toxicity at higher concentrations.
Ethanol0.1 - 1% (v/v) in final solution40 µMCan be more volatile than DMSO.
Tween® 800.01 - 0.05% (w/v)75 µMMay interfere with certain assays; requires vehicle controls.
HP-β-Cyclodextrin1 - 5 mM100 µMCan sometimes extract cholesterol from cell membranes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of this compound using HP-β-Cyclodextrin

  • Materials: this compound powder, HP-β-Cyclodextrin, aqueous buffer (e.g., PBS), magnetic stirrer.

  • Procedure:

    • Prepare a solution of HP-β-Cyclodextrin in the desired aqueous buffer (e.g., 20 mM HP-β-Cyclodextrin in PBS).

    • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

    • Allow the mixture to stir at room temperature for 1-2 hours, protected from light.

    • Sterile-filter the solution through a 0.22 µm filter to remove any undissolved particles.

    • The resulting solution is ready for use in your experiment.

Visualizations

experimental_workflow cluster_start Start: Undissolved this compound cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting Options cluster_end End: Solubilized this compound start This compound Powder stock_solvent Add Anhydrous DMSO start->stock_solvent vortex Vortex / Sonicate stock_solvent->vortex stock_solution 10 mM Stock Solution vortex->stock_solution dilute Dilute in Aqueous Buffer stock_solution->dilute observe Observe for Precipitation dilute->observe option1 Increase Final DMSO % observe->option1 Precipitate Forms option2 Use Co-Solvent observe->option2 option3 Add Surfactant (e.g., Tween® 80) observe->option3 option4 Use Cyclodextrin observe->option4 final_solution Clear Experimental Solution observe->final_solution No Precipitate option1->final_solution option2->final_solution option3->final_solution option4->final_solution

Caption: Experimental workflow for solubilizing this compound.

signaling_pathway cluster_ecdd Inhibitory Action cluster_pump Proton Pump cluster_cellular Cellular Process ecdds16 This compound vatpase V-ATPase ecdds16->vatpase Inhibits acidification Endolysosome Acidification vatpase->acidification Promotes pyroptosis Pyroptosis acidification->pyroptosis Leads to

Caption: Proposed signaling pathway of this compound.

References

Technical Support Center: Optimizing Ecdd-S16 Concentration for Maximum Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Ecdd-S16 to inhibit pyroptosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit pyroptosis?

This compound is a synthetic derivative of cleistanthin A that has been shown to suppress pyroptosis.[1][2] Its mechanism of action involves targeting and binding to vacuolar (V-) ATPase.[3][4] This inhibition of V-ATPase leads to a reduction in phagosome and endosome acidification.[1][3][5] The impaired acidification interferes with the activation of inflammatory caspases such as caspase-1, -4, and -5 (caspase-11 in mice), which are crucial for the cleavage of Gasdermin D (GSDMD), the executioner protein of pyroptosis.[1][2] By preventing GSDMD cleavage, this compound ultimately blocks the formation of pores in the cell membrane, thereby inhibiting pyroptotic cell death and the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][2]

Q2: What is the recommended concentration range for this compound in pyroptosis inhibition experiments?

Based on published studies, effective concentrations of this compound for inhibiting pyroptosis in macrophage cell lines like RAW 264.7 and U937 are in the range of 0.5 µM to 1 µM.[1][5][6] A concentration of 1 µM was used to effectively attenuate pyroptosis in Burkholderia pseudomallei-infected U937 macrophages, with cell viability remaining above 90% after 8 hours of treatment.[1][7] In another study, 0.5 µM this compound was sufficient to inhibit pyroptosis induced by various Toll-like receptor (TLR) ligands in RAW 264.7 cells.[5][6] It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Q3: How does this compound affect cytokine production?

This compound selectively inhibits the production and release of pyroptosis-dependent cytokines, specifically IL-1β and IL-18.[1][2] It does not appear to affect the production of non-pyroptotic inflammatory cytokines like TNF-α or the anti-inflammatory cytokine IL-10.[1][2] This specificity makes it a valuable tool for studying the pyroptosis signaling pathway.

Q4: Can this compound interfere with intracellular bacterial survival?

Studies have shown that at concentrations effective for pyroptosis inhibition (e.g., 1 µM), this compound does not significantly interfere with the intracellular survival of bacteria like Burkholderia pseudomallei in U937 macrophages.[2][8] This is a crucial consideration for studying host-pathogen interactions, as it allows for the decoupling of pyroptosis inhibition from direct antimicrobial effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cell toxicity observed after this compound treatment. This compound concentration is too high for the specific cell line or experimental duration.Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a lower concentration (e.g., 0.1 µM) and titrate up. Reduce the incubation time with this compound. Ensure the solvent (e.g., DMSO) concentration is not exceeding toxic levels.
Inconsistent or no inhibition of pyroptosis observed. Suboptimal concentration of this compound. Inefficient induction of pyroptosis in the control group. The specific pyroptosis pathway in your model is not sensitive to V-ATPase inhibition.Confirm the optimal this compound concentration with a dose-response experiment. Ensure your pyroptosis induction protocol (e.g., LPS + Nigericin, bacterial infection) is robust and consistently yields a strong pyroptotic phenotype in the control group. Verify the expression and activation of key pyroptosis markers (caspase-1, GSDMD) in your control. Consider alternative pyroptosis inhibitors that target different points in the pathway.
Reduced IL-1β release but no significant change in LDH release. The pyroptotic pores may not have fully formed, or the LDH assay may not be sensitive enough to detect subtle changes. Cell death may be occurring through a different mechanism.Use a more sensitive assay for cell death, such as propidium iodide staining followed by flow cytometry or fluorescence microscopy. Analyze the cleavage of GSDMD by Western blot, as this is a direct indicator of pyroptosis execution.
Unexpected changes in the expression of other inflammatory markers. Off-target effects of this compound at the concentration used. Crosstalk between pyroptosis and other inflammatory signaling pathways.Lower the concentration of this compound to the minimum effective dose. Investigate the expression of a wider range of inflammatory markers to understand the broader effects of this compound in your experimental system.

Experimental Protocols

Induction and Inhibition of Pyroptosis in Macrophages

This protocol describes the induction of pyroptosis in RAW 264.7 macrophages using TLR ligands and its inhibition by this compound.

Materials:

  • RAW 264.7 macrophage cells

  • Complete DMEM medium (with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • TLR ligands (e.g., Pam3CSK4, LPS)

  • Phosphate Buffered Saline (PBS)

  • LDH cytotoxicity assay kit

  • ELISA kits for IL-1β and TNF-α

  • Reagents and equipment for Western blotting

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 0.5 µM) or vehicle control (DMSO) for 1 hour.[4][5][6]

  • Stimulate the cells with a TLR ligand (e.g., 100 ng/ml of LPS) for 18 hours to induce pyroptosis.[5]

  • After incubation, carefully collect the cell culture supernatant for LDH and cytokine analysis.

  • Lyse the remaining cells in the wells with a suitable lysis buffer for Western blot analysis.

  • Measure LDH release in the supernatant according to the manufacturer's instructions. The percentage of LDH release can be calculated using the formula: % LDH release = (Experimental LDH release – Spontaneous LDH release) / (Maximum LDH release – Spontaneous LDH release) x 100.[1][5]

  • Quantify the concentration of IL-1β and TNF-α in the supernatant using ELISA kits as per the manufacturer's protocols.

  • Perform Western blot analysis on the cell lysates to detect the cleavage of caspase-1 and GSDMD. Use an antibody that recognizes both the full-length and cleaved forms of these proteins.

Data Presentation

Table 1: Effect of this compound on Pyroptosis Markers in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)% LDH Release (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)
Control0
LPS0
LPS + this compound0.5
LPS + this compound1.0

Note: This table is a template. The actual data needs to be generated from experiments.

Table 2: Western Blot Analysis of Pyroptosis-Related Proteins

TreatmentThis compound (µM)Pro-Caspase-1Cleaved Caspase-1 (p20)Full-length GSDMDGSDMD-N (p30)
Control0
LPS0
LPS + this compound0.5
LPS + this compound1.0

Note: This table is a template for summarizing expected Western blot results.

Visualizations

pyroptosis_pathway cluster_extracellular Extracellular cluster_cell Macrophage PAMPs PAMPs / DAMPs TLR TLR PAMPs->TLR 1. Recognition Phagosome Phagosome / Endosome TLR->Phagosome 2. Internalization V_ATPase V-ATPase V_ATPase->Phagosome 3. Acidification Inflammasome Inflammasome Activation Phagosome->Inflammasome 4. Activation Signal Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 5. Recruitment Casp1 Cleaved Caspase-1 Pro_Casp1->Casp1 6. Cleavage GSDMD Gasdermin D (GSDMD) Casp1->GSDMD 7. Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b 8. Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N 9. Pore Formation IL1b IL-1β Release GSDMD_N->IL1b 11. Release Pyroptosis Pyroptosis GSDMD_N->Pyroptosis 10. Cell Lysis Pro_IL1b->IL1b Ecdd_S16 This compound Ecdd_S16->V_ATPase Inhibits

Caption: Signaling pathway of pyroptosis inhibition by this compound.

experimental_workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Pre-treat with this compound (e.g., 0.5 µM, 1 hr) A->B C 3. Induce Pyroptosis (e.g., LPS, 18 hrs) B->C D 4. Collect Supernatant & Lyse Cells C->D E 5a. LDH Assay (Measure Cell Lysis) D->E F 5b. ELISA (Measure IL-1β, TNF-α) D->F G 5c. Western Blot (Detect Caspase-1, GSDMD cleavage) D->G H 6. Data Analysis & Interpretation E->H F->H G->H

Caption: Experimental workflow for assessing this compound efficacy.

References

Identifying and mitigating Ecdd-S16 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating off-target effects associated with the Ecdd-S16 nuclease.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of this compound and why are they a concern?

A1: Off-target effects are unintended modifications at genomic loci that are not the intended target of the this compound nuclease. These can include single nucleotide variants (SNVs), insertions, and deletions (indels) at unintended sites.[1][2] These effects are a significant concern, especially in therapeutic applications, as they can lead to unforeseen and potentially harmful consequences, such as disrupting essential genes or activating oncogenes.[3]

Q2: How does this compound cause off-target effects?

A2: Off-target effects of nucleases like this compound, which is presumed to function similarly to CRISPR-Cas9 systems, can arise from the guide RNA (gRNA) directing the nuclease to bind to and cleave DNA sequences that are similar but not identical to the on-target site.[2] The number and position of mismatches between the gRNA and the DNA sequence can influence the likelihood of off-target cleavage.[2]

Q3: What are the primary methods for identifying this compound off-target effects?

A3: There are two main categories of methods for identifying off-target effects:

  • Unbiased, genome-wide methods: These methods assess the entire genome for off-target cleavage events without prior assumptions about potential off-target sites. Key techniques include GUIDE-seq and CIRCLE-seq.[4][5][6][7]

  • Biased, computational prediction-based methods: These approaches use algorithms to predict potential off-target sites based on sequence homology to the on-target site. These predictions then need to be experimentally validated.[2][8][9]

Q4: What is the difference between in vitro and cell-based off-target identification methods?

A4: In vitro methods, such as CIRCLE-seq and Digenome-seq, use purified genomic DNA and the this compound ribonucleoprotein (RNP) complex in a test tube to identify cleavage sites.[2][4] They are highly sensitive but may produce false positives that do not occur in a cellular context.[4] Cell-based methods like GUIDE-seq are performed in living cells, providing a more physiologically relevant profile of off-target activity.[6][10][11]

Q5: How can I mitigate the off-target effects of this compound?

A5: Several strategies can be employed to reduce off-target effects:

  • gRNA Design: Careful design of the guide RNA is crucial.[2] Tools that predict off-target sites can help in selecting gRNAs with higher specificity. Modifying the gRNA length or using truncated gRNAs can also enhance specificity.[4]

  • High-Fidelity Nucleases: Utilizing high-fidelity variants of the nuclease can significantly reduce off-target cleavage.

  • Delivery Method: Using ribonucleoprotein (RNP) complexes for delivery instead of plasmid DNA can limit the expression time of the nuclease, thereby reducing off-target events.

  • Concentration Optimization: Titrating the concentration of the this compound RNP complex to the lowest effective level can minimize off-target activity.

Troubleshooting Guides

Problem 1: High number of off-target sites identified by GUIDE-seq.
Possible Cause Troubleshooting Step
Suboptimal gRNA designRedesign the gRNA using prediction tools to select a sequence with fewer potential off-target sites.
High concentration of this compound RNPPerform a dose-response experiment to determine the minimal concentration of this compound RNP required for efficient on-target editing.
Extended exposure of cells to the nucleaseIf using plasmid-based delivery, switch to RNP delivery to limit the duration of nuclease activity.
Cell-type specific factorsOff-target profiles can be cell-type specific.[12] Consider validating key off-targets in a different cell line if possible.
Problem 2: Discrepancy between computational predictions and experimental results.
Possible Cause Troubleshooting Step
Limitations of prediction algorithmsComputational tools are not always exhaustive and may not account for all cellular factors. Rely on unbiased experimental methods like GUIDE-seq or CIRCLE-seq for a comprehensive off-target profile.[3]
Low frequency of off-target eventsThe off-target event may be occurring at a frequency below the detection limit of your validation assay. Use a more sensitive method like deep sequencing for validation.
Epigenetic state of the cellChromatin accessibility and other epigenetic factors can influence nuclease binding and cleavage, which may not be fully captured by prediction algorithms.
Problem 3: No off-target sites detected, but concerns about safety remain.
Possible Cause Troubleshooting Step
Insufficient sensitivity of the detection methodThe chosen method may not be sensitive enough to detect very low-frequency off-target events. Consider using a more sensitive assay like CIRCLE-seq or increasing the sequencing depth.[12]
Off-target effects are below the detection limitWhile no method can definitively prove the complete absence of off-target effects, using a combination of highly sensitive orthogonal methods (e.g., one in vitro and one cell-based) can provide greater confidence.[3][13]
The specific this compound construct is highly specificIt is possible that your this compound construct has a very high specificity. To confirm, test it in a more sensitive cell line or under less stringent conditions (e.g., higher nuclease concentration).

Quantitative Data Summary

The following table summarizes the number of off-target sites identified for six different gRNAs using CIRCLE-seq, as reported in a study. This data illustrates the variability in off-target profiles depending on the gRNA sequence.

gRNA TargetNumber of Off-Target Sites Identified by CIRCLE-seqNumber of Mismatches Observed
Site 121Up to 6
Site 2124Up to 6
Site 3VariableUp to 6
Site 4VariableUp to 6
Site 5VariableUp to 6
Site 6VariableUp to 6
(Data adapted from a study utilizing CIRCLE-seq to assess SpCas9 with six different gRNAs)[12][14]

Experimental Protocols

GUIDE-seq (Genome-wide Unbiased Identification of Double-stranded breaks Enabled by Sequencing)

GUIDE-seq is a cell-based method to identify the genome-wide off-target cleavage sites of programmable nucleases.[6][10][11] It involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag into DNA double-strand breaks (DSBs) within living cells.[6][10][11]

Detailed Methodologies:

  • Cell Transfection: Co-transfect the target cells with the this compound nuclease (as plasmid or RNP) and the dsODN tag.

  • Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), harvest the cells and extract the genomic DNA.

  • Library Preparation:

    • Shear the genomic DNA to an average size of 500 bp.[15]

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Carry out two rounds of PCR to amplify the dsODN-tagged genomic DNA fragments.

  • Next-Generation Sequencing: Sequence the prepared library using a platform such as Illumina MiSeq.[15]

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of dsODN integration, which correspond to the cleavage sites.

CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing)

CIRCLE-seq is a highly sensitive in vitro method for identifying genome-wide off-target sites of CRISPR-Cas9 and other nucleases.[5][12][16]

Detailed Methodologies:

  • Genomic DNA Preparation:

    • Extract high-molecular-weight genomic DNA from the target cells.

    • Shear the DNA and then circularize the fragments using a ligase.[5]

  • In Vitro Cleavage: Treat the circularized genomic DNA with the purified this compound RNP complex.

  • Library Preparation:

    • Linearize the circular DNA at the cleavage sites.

    • Ligate sequencing adapters to the ends of the linearized fragments.

    • Amplify the library by PCR.

  • Next-Generation Sequencing: Perform paired-end sequencing of the library.

  • Bioinformatic Analysis: Map the sequencing reads to a reference genome to identify the cleavage sites.

Visualizations

experimental_workflow cluster_guide_seq GUIDE-seq Workflow cluster_circle_seq CIRCLE-seq Workflow g1 Cell Transfection (this compound + dsODN) g2 Genomic DNA Extraction g1->g2 g3 Library Preparation (Shearing, Ligation, PCR) g2->g3 g4 Next-Generation Sequencing g3->g4 g5 Bioinformatic Analysis (Off-Target Identification) g4->g5 c1 Genomic DNA Extraction & Circularization c2 In Vitro Cleavage (with this compound RNP) c1->c2 c3 Library Preparation (Ligation, PCR) c2->c3 c4 Next-Generation Sequencing c3->c4 c5 Bioinformatic Analysis (Off-Target Identification) c4->c5

Caption: Comparative workflow of GUIDE-seq and CIRCLE-seq for off-target identification.

mitigation_strategies mitigation Mitigating Off-Target Effects gRNA gRNA Design & Modification mitigation->gRNA nuclease High-Fidelity Nuclease Variants mitigation->nuclease delivery Delivery Method Optimization (RNP vs. Plasmid) mitigation->delivery concentration Dose Titration mitigation->concentration

Caption: Key strategies for mitigating the off-target effects of this compound.

decision_tree start High Off-Target Events Detected q1 Is gRNA design optimized? start->q1 action1 Redesign gRNA q1->action1 No q2 Is nuclease concentration optimized? q1->q2 Yes a1_yes Yes a1_no No action1->q2 action2 Perform Dose-Response q2->action2 No q3 Using RNP delivery? q2->q3 Yes a2_yes Yes a2_no No action2->q3 action3 Switch to RNP Delivery q3->action3 No end_node Consider High-Fidelity Nuclease q3->end_node Yes a3_yes Yes a3_no No action3->end_node

Caption: Troubleshooting decision tree for high off-target events.

References

Technical Support Center: Ecdd-S16 Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell viability assays to screen for Ecdd-S16 toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a synthetic derivative of Cleistanthin A.[1] It has been shown to inhibit pyroptosis, a form of inflammatory cell death.[1][2] Its primary mechanism of action is the inhibition of vacuolar ATPase (V-ATPase), an enzyme responsible for acidifying endosomes and lysosomes.[2][3] By inhibiting V-ATPase, this compound impairs endolysosomal acidification, which in turn can affect cellular processes like reactive oxygen species (ROS) production and the activation of inflammatory caspases.[3][4]

Q2: Which cell viability assay is most suitable for assessing this compound toxicity?

The choice of assay is critical due to this compound's mechanism of action.

  • Recommended: Lactate Dehydrogenase (LDH) assay. This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity. Since this compound's primary target is intracellular, an LDH assay provides a more direct measure of cytotoxicity.[1][5]

  • Use with Caution: Tetrazolium-based assays like MTT and MTS. These assays measure metabolic activity by monitoring the reduction of a tetrazolium salt into a colored formazan product.[6] As this compound can alter cellular metabolism through its effects on intracellular pH and other pathways, it may interfere with the results of these assays, leading to an over or underestimation of toxicity.[7]

Q3: I am seeing conflicting results between my MTT/MTS and LDH assays. What could be the cause?

This is a common issue when testing compounds that affect cellular metabolism.

  • Metabolic Interference: this compound might be inhibiting mitochondrial function or other metabolic pathways necessary for the reduction of the tetrazolium salt in MTT/MTS assays, even at concentrations that are not causing cell death.[8] This would lead to a decrease in the colorimetric signal, suggesting toxicity, while the LDH assay shows no membrane damage.

  • Timing of Assay: The kinetics of cell death can vary. It's possible that at the time point you are measuring, the cells have reduced metabolic activity but have not yet lost membrane integrity. Consider performing a time-course experiment to observe the progression of toxicity.[9]

Q4: My absorbance readings in the MTT/MTS assay are very low, even in the control wells.

Low absorbance readings can be due to several factors:

  • Low Cell Number: Ensure you are plating a sufficient number of cells per well. The optimal seeding density varies between cell lines and should be determined empirically.

  • Short Incubation Time: The incubation time with the MTT or MTS reagent may be too short for sufficient formazan production. This can be particularly true for slower-growing cell lines.

  • Reagent Issues: Ensure that the MTT/MTS reagent is not expired and has been stored correctly, protected from light.[10]

Q5: I am observing high background absorbance in my blank (media only) wells.

High background can be caused by:

  • Contamination: Bacterial or yeast contamination in the culture medium can reduce the tetrazolium salt, leading to a false positive signal.

  • Phenol Red: The phenol red in some culture media can interfere with absorbance readings. It is recommended to use a phenol red-free medium for these assays.[10][11]

  • Compound Interference: this compound itself might be directly reducing the tetrazolium salt. To test for this, include control wells with the compound and media, but without cells.[6]

Troubleshooting Guide

This guide addresses common problems encountered during this compound toxicity screening.

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates Inaccurate pipetting or cell plating.Ensure proper mixing of cell suspension before plating. Use a multichannel pipette for consistency.
Edge effects due to evaporation in the outer wells of the plate.Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media.[12]
Absorbance Readings Too High Cell number per well is too high.Optimize cell seeding density. A linear relationship between cell number and absorbance should be established.
Contamination of the cell culture.Visually inspect cells for any signs of contamination before and during the experiment.
MTT Reagent is Blue-Green Contamination of the MTT reagent.Discard the reagent and use a fresh, sterile stock.
Precipitate in LDH Assay Buffer Improper storage of the assay buffer.Centrifuge the buffer to remove the precipitate before use. This should not affect assay performance.[13]
Negative Cell Viability Values Background absorbance is higher than the sample absorbance.This can occur if the test compound interferes with the assay. Run appropriate controls (compound + media without cells) and subtract this background.[14]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Leave the plate in the dark at room temperature for at least 2 hours and then measure the absorbance at 570 nm using a microplate reader.

MTS Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.[6]

  • MTS Reagent Preparation: Prepare the MTS solution containing an electron coupling reagent (e.g., PES) according to the manufacturer's instructions.[6]

  • MTS Addition: Add 20 µL of the prepared MTS solution to each well.[6]

  • Incubation: Incubate for 1-4 hours at 37°C.[6]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. No solubilization step is required.[16]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Prepare control wells for determining maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).[17]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[17]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]

  • Stop Reaction and Read Absorbance: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[17]

Visualizations

experimental_workflow General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24h plate_cells->incubate_24h add_compound Add this compound at various concentrations incubate_24h->add_compound incubate_exposure Incubate for desired exposure time add_compound->incubate_exposure add_reagent Add assay-specific reagent (MTT, MTS, or LDH substrate) incubate_exposure->add_reagent incubate_assay Incubate for color development add_reagent->incubate_assay read_plate Read absorbance/fluorescence with a plate reader incubate_assay->read_plate data_analysis Data Analysis read_plate->data_analysis Analyze data ecdd_s16_pathway This compound Mechanism of Action Ecdd_S16 This compound V_ATPase V-ATPase Ecdd_S16->V_ATPase inhibits Endosome_Acidification Endosome/Lysosome Acidification V_ATPase->Endosome_Acidification drives Caspase_Activation Caspase-1/4/5 Activation Endosome_Acidification->Caspase_Activation is required for ROS_Production ROS Production Endosome_Acidification->ROS_Production contributes to Pyroptosis Pyroptosis (Inflammatory Cell Death) Caspase_Activation->Pyroptosis leads to assay_selection_logic Assay Selection Logic for this compound start Start: Assess this compound Toxicity question1 Does the compound affect cellular metabolism? start->question1 answer_yes1 Yes question1->answer_yes1 Yes answer_no1 No question1->answer_no1 No (Unlikely for this compound) question2 Is direct measurement of cytotoxicity required? answer_yes2 Yes question2->answer_yes2 Yes answer_yes1->question2 assay_mtt_mts Use MTT/MTS with caution. Confirm with orthogonal assay. answer_no1->assay_mtt_mts assay_ldh LDH assay is recommended. answer_yes2->assay_ldh

References

Improving the stability of Ecdd-S16 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ecdd-S16. Our goal is to help you improve the stability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic derivative of cleistanthin A. It functions as an inhibitor of pyroptosis, a form of inflammatory cell death.[1][2][3] Its primary target is the vacuolar ATPase (V-ATPase), an enzyme responsible for acidifying endosomes and lysosomes.[3][4][5] By inhibiting V-ATPase, this compound impairs phagolysosome acidification, which in turn suppresses the activation of caspases-1, -4, and -5 and subsequent pyroptotic cell death.[2][6]

Q2: How should I store this compound?

A2: While the provided literature does not specify storage conditions, as a general best practice for synthetic organic compounds, it is recommended to store this compound as a dried powder at -20°C or -80°C, protected from light and moisture to prevent degradation. For solutions, it is advisable to prepare fresh stocks for each experiment or to store aliquots at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for dissolving this compound?

A3: The synthesis protocols indicate that this compound is soluble in organic solvents like dichloromethane and ethyl acetate.[1][4][6] For cell-based assays, a common practice is to dissolve the compound in a minimal amount of dimethyl sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in culture medium to the final working concentration. It is crucial to keep the final DMSO concentration in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is the optimal working concentration of this compound?

A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. Published studies have used concentrations ranging from 0.5 µM to 5 µM.[1][6] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.

Q5: Is this compound cytotoxic?

A5: Studies have shown that the viability of Raw264.7 cells and U937 macrophages is not significantly affected by this compound at concentrations up to 5 µM for 24 hours.[1][6] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) with your specific cell line to confirm the non-toxic concentration range under your experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no inhibition of pyroptosis Compound Instability: this compound may have degraded due to improper storage or handling.Prepare fresh stock solutions of this compound from powder for each experiment. Aliquot and store at -80°C for short-term use and avoid repeated freeze-thaw cycles. Protect from light.
Incorrect Concentration: The working concentration may be too low for the specific cell line or experimental setup.Perform a dose-response curve to determine the optimal inhibitory concentration for your system.
Cell Health: Poor cell health or high passage number can affect cellular responses.Use healthy, low-passage number cells for all experiments. Ensure optimal cell culture conditions.
High background signal or off-target effects Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce stress or toxicity in cells.Ensure the final concentration of the solvent in the culture medium is minimal and consistent across all treatment groups, including vehicle controls. Typically, this should be less than 0.1%.
Compound Precipitation: this compound may precipitate out of the solution at the working concentration in aqueous media.Visually inspect the media for any precipitation after adding this compound. If precipitation occurs, try lowering the working concentration or using a different solvent system if compatible with your experiment.
Variability between experiments Inconsistent Cell Density: Variations in the number of cells seeded can lead to different responses.Ensure consistent cell seeding density across all wells and experiments.
Inconsistent Incubation Times: Timing of treatment and stimulation can be critical for observing the desired effect.Strictly adhere to the optimized incubation times for this compound pretreatment and subsequent stimulation.

Experimental Protocols

Synthesis of this compound

This compound is synthesized by the esterification of cleistanthin A with 4-fluorobenzoic acid.[1][4][6]

  • Dissolve 4-fluorobenzoic acid (1.5 equivalents) in dichloromethane under nitrogen gas.

  • Add N,N′-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents) and stir the reaction for 5 minutes.

  • Add cleistanthin A (1.0 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Leave the reaction mixture to stir overnight at room temperature.

  • Upon completion, dilute the reaction with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH4Cl, water, and brine.

  • Dry the organic layer over MgSO4, filter, and concentrate to obtain the crude product.

Cell Viability Assay (MTT Assay)
  • Seed cells (e.g., U937 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0 to 5 µM) for 24 hours.[1][6]

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Assay for Pyroptosis
  • Seed cells in a 96-well plate and treat as required for your experiment (e.g., infection with B. pseudomallei followed by this compound treatment).[1][2]

  • At the end of the incubation period, centrifuge the plate to pellet the cells.

  • Carefully transfer a portion of the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength.

  • Calculate the percentage of LDH release using the following formula: % LDH release = (Experimental LDH release – Spontaneous LDH release) / (Maximum LDH release – Spontaneous LDH release) x 100.[4][5]

Western Blot Analysis for Caspase Activation
  • Lyse the treated cells in a suitable lysis buffer (e.g., 20 mM Tris, 100 mM NaCl, and 1% NP-40).[1][4]

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Separate equal amounts of protein on SDS-PAGE gels (e.g., 15% for caspases).[1][4]

  • Transfer the separated proteins onto a nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., caspase-1, caspase-4, caspase-5, GSDMD) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Ecdd_S16_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_endosome Endosome/Lysosome TLR TLR Ligand TLR_Receptor TLR TLR->TLR_Receptor binds V_ATPase V-ATPase TLR_Receptor->V_ATPase triggers internalization Acidification Acidification V_ATPase->Acidification promotes Inflammasome Inflammasome Activation Acidification->Inflammasome Ecdd_S16 This compound Ecdd_S16->V_ATPase inhibits Caspase_1_4_5 Pro-Caspase-1/4/5 Inflammasome->Caspase_1_4_5 Active_Caspase Active Caspase-1/4/5 Caspase_1_4_5->Active_Caspase cleavage GSDMD GSDMD Active_Caspase->GSDMD cleaves GSDMD_N GSDMD-N (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Mechanism of action of this compound in inhibiting pyroptosis.

Experimental_Workflow cluster_assays Downstream Assays start Start seed_cells Seed Cells (e.g., U937) start->seed_cells pretreat Pre-treat with this compound (e.g., 1 hour) seed_cells->pretreat stimulate Stimulate with Pyroptosis Inducer (e.g., B. pseudomallei or TLR ligands) pretreat->stimulate incubate Incubate for a defined period stimulate->incubate ldh LDH Assay (Supernatant) incubate->ldh western Western Blot (Cell Lysate) - Caspases - GSDMD incubate->western elisa ELISA (Supernatant) - Cytokines incubate->elisa end End ldh->end western->end elisa->end

Caption: General experimental workflow for studying this compound activity.

References

Technical Support Center: Refining Protocols for Long-Term Ecdd-S16 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ecdd-S16 in long-term cell line experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a derivative of Cleistanthin A and functions as a vacuolar ATPase (V-ATPase) inhibitor.[1][2][3] By inhibiting V-ATPase, this compound impairs the acidification of endosomes and lysosomes.[1][4] This disruption of intracellular pH homeostasis leads to downstream effects such as the attenuation of pyroptosis and reduced production of pro-inflammatory cytokines.[1][4][5]

Q2: Which cell lines have been successfully treated with this compound in published studies?

A2: Published research has demonstrated the effects of this compound in macrophage cell lines, including Raw264.7 (murine) and U937 (human).[4][6]

Q3: What is a recommended starting concentration for this compound and what is its cytotoxic profile?

A3: A frequently used effective concentration of this compound is 0.5 μM.[3][4][7][8] In Raw264.7 cells, treatment with 0.5 μM this compound resulted in cell viability of over 80%, with an IC50 greater than 10 μM.[4] For U937 macrophages, concentrations up to 5 μM have been tested.[9][10] It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q4: What is the expected outcome of long-term this compound treatment on inflammatory signaling?

A4: Long-term treatment with this compound is expected to sustainably suppress inflammatory responses. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IFN-β, IL-1β, and IL-18, as well as nitric oxide (NO).[4][10] This is achieved through the inhibition of pyroptosis and the underlying V-ATPase-dependent signaling pathways.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Increased Cell Death Over Time 1. Compound instability in media. 2. Cumulative low-level toxicity. 3. Nutrient depletion in the culture medium.[11]1. Change the medium and re-supplement with fresh this compound every 48-72 hours.[12] 2. Perform a long-term cytotoxicity assay (e.g., over 7-10 days) to determine the optimal non-toxic concentration for chronic exposure. 3. Ensure regular media changes to replenish nutrients and remove metabolic waste.[11]
Inconsistent Assay Results 1. Changes in cell phenotype due to high passage number.[13] 2. Inconsistent timing of this compound pre-treatment and subsequent stimulation. 3. Mycoplasma contamination.[]1. Use cells within a consistent and low passage number range for all experiments.[13] 2. Strictly adhere to the pre-treatment and stimulation times outlined in your protocol. A 1-hour pre-treatment with this compound is a common starting point.[3][4][7][8] 3. Regularly test your cell cultures for mycoplasma contamination.[]
Adherent Cells Detaching 1. Sub-optimal health of cells prior to treatment. 2. Over-trypsinization during passaging.[] 3. Inappropriate culture vessel surface.[15]1. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Minimize trypsin exposure time and ensure complete neutralization. 3. Confirm that you are using tissue culture-treated plates suitable for adherent cells.[15]
Unexpected Changes in Gene/Protein Expression 1. Off-target effects of the compound. 2. Cellular adaptation to long-term V-ATPase inhibition. 3. High cell density leading to altered cell signaling.[11]1. Review literature for known off-target effects of V-ATPase inhibitors. 2. Consider time-course experiments to monitor changes in key markers over the duration of the treatment. 3. Maintain cells at a consistent, sub-confluent density to avoid confounding effects of cell-to-cell contact.

Quantitative Data Summary

Table 1: Recommended Treatment Parameters for this compound in Macrophage Cell Lines

Parameter Raw264.7 Cells U937 Cells Reference(s)
Effective Concentration 0.5 μMUp to 5 μM tested[4][9][10]
Pre-treatment Time 1 hourNot specified[3][4][7][8]
Stimulation Time (with TLR ligands) 18 hoursNot specified[3][4][7][8]
Cell Viability at 0.5 μM > 80%Not specified[4]
IC50 > 10 μMNot specified[4]

Experimental Protocols

Protocol 1: General Long-Term this compound Treatment of Adherent Macrophages (e.g., Raw264.7)
  • Cell Seeding:

    • Culture Raw264.7 cells in DMEM supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[3][4]

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) at a density that will not lead to over-confluence during the experiment.

  • This compound Pre-treatment:

    • After allowing cells to adhere overnight, replace the medium with fresh medium containing 0.5 μM this compound. For the vehicle control, use medium with the same concentration of the compound's solvent (e.g., DMSO).

    • Incubate for 1 hour.[3][4][7]

  • Stimulation (Optional, for inflammatory response studies):

    • Following pre-treatment, add the desired TLR ligand (e.g., Pam2CSK4) to the wells.

    • Incubate for the desired time period (e.g., 18 hours).[3][4][7]

  • Long-Term Maintenance:

    • For experiments lasting longer than 48-72 hours, aspirate the old medium and replace it with fresh medium containing the respective treatments (this compound and/or TLR ligand).

  • Endpoint Analysis:

    • Lyse the cells for subsequent analysis, such as Western blotting for protein expression or qPCR for gene expression.[1][4][5]

Visualizations

Ecdd_S16_Signaling_Pathway Ecdd_S16 This compound V_ATPase V-ATPase Ecdd_S16->V_ATPase inhibits Proton_Pump Proton Pumping (H+) V_ATPase->Proton_Pump Endosome_Acidification Endosome/Lysosome Acidification Proton_Pump->Endosome_Acidification ROS_Production ROS Production Endosome_Acidification->ROS_Production Cathepsin_D Cathepsin D Activation Endosome_Acidification->Cathepsin_D Pyroptosis Pyroptosis (Caspase-1/4/5) Endosome_Acidification->Pyroptosis Inflammatory_Cytokines Pro-inflammatory Cytokines & NO Pyroptosis->Inflammatory_Cytokines Experimental_Workflow Start Seed Cells Adherence Allow Adherence (Overnight) Start->Adherence Pre_treatment Pre-treat with this compound (e.g., 0.5 µM, 1 hr) Adherence->Pre_treatment Stimulation Add Stimulant (e.g., TLR Ligand) Pre_treatment->Stimulation Incubation Incubate (e.g., 18-72 hrs) Stimulation->Incubation Media_Change Change Media with Fresh Compound Incubation->Media_Change For long-term (>48h) Endpoint Endpoint Analysis (ELISA, Western, etc.) Incubation->Endpoint For short-term Long_Term Continue Long-Term Incubation Media_Change->Long_Term Long_Term->Media_Change Repeat as needed Long_Term->Endpoint

References

Validation & Comparative

A Head-to-Head Battle: Unraveling the Efficacy of Ecdd-S16 Versus its Precursor, Cleistanthin A

Author: BenchChem Technical Support Team. Date: November 2025

In the competitive landscape of drug discovery, the quest for more potent and selective therapeutic agents is a continuous endeavor. This guide provides a detailed comparison of the efficacy of Ecdd-S16, a synthetic derivative, and its parent compound, cleistanthin A, a natural product with known anticancer properties. While both compounds exhibit cytotoxic effects, emerging research suggests that the natural precursor, cleistanthin A, may hold an edge in potency against cancer cell lines. This analysis delves into the available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Quantitative Efficacy: A Comparative Overview

Direct comparative studies providing IC50 values for both this compound and cleistanthin A in the same cancer cell lines are limited. However, analysis of independent studies provides valuable insights into their relative potency.

One study that synthesized and evaluated twelve new derivatives of cleistanthin A, including compounds structurally related to this compound, reported that while most derivatives displayed antiproliferative effects, they were generally less potent than the parent compound, cleistanthin A.[1]

The following tables summarize the available quantitative data on the cytotoxic activities of both compounds from various studies.

Table 1: Cytotoxicity of this compound

Cell LineCompoundIC50 ValueReference
Raw264.7 (Murine Macrophage)This compound> 10 µM
Head and Neck Squamous Cell Carcinoma (HNSCC)Ecdd-S18*Surpassed cisplatin[2]

*Ecdd-S18 is a closely related synthetic derivative of cleistanthin A, modified with 4-bromobenzoic acid.

Table 2: Cytotoxicity of Cleistanthin A

Cell LineCompoundGI50/IC50 ValueReference
HePG2 (Hepatocellular Carcinoma)Cleistanthin A52.25% viability at 32 µg/ml[1]
PC3 (Prostate Cancer)Cleistanthin A51.82% viability at 16 µg/ml[1]
KB (Oral Carcinoma)Cleistanthin A10⁻⁷ to 10⁻⁹ M[3]
SiHa (Cervical Carcinoma)Cleistanthin A10⁻⁷ to 10⁻⁹ M[3]
HCT 116 (Colorectal Cancer)Cleistanthin AApoptotic cytotoxic effects[4]
SW480 (Colorectal Cancer)Cleistanthin AApoptotic cytotoxic effects[4]
MDA-MB-231 (Breast Cancer)Cleistanthin ANanomolar IC50[5]

Delving into the Mechanisms of Action

The divergent therapeutic applications investigated for this compound and cleistanthin A stem from their distinct, yet related, mechanisms of action.

This compound: A Pyroptosis Inhibitor

This compound has been primarily investigated for its role in suppressing pyroptosis, a form of inflammatory cell death. It achieves this by targeting and inhibiting vacuolar H+-ATPase (V-ATPase). This inhibition disrupts the acidification of endosomes and lysosomes, a critical process for various cellular functions, including the activation of inflammatory pathways. By impairing lysosomal function, this compound also interferes with autophagy, a cellular recycling process that can be exploited by cancer cells for survival. This disruption of lysosomal acidification and autophagy underlies its potential anticancer effects, as demonstrated in head and neck squamous cell carcinoma (HNSCC) cells.[2]

Cleistanthin A: A Multifaceted Anticancer Agent

Cleistanthin A, a diphyllin glycoside, exhibits a broader range of anticancer mechanisms. Its cytotoxic effects are attributed to its ability to inhibit DNA synthesis and induce apoptosis, or programmed cell death.[3][6] Like its derivative, cleistanthin A is also a potent inhibitor of V-ATPase.[1] This dual mechanism of inducing apoptosis and disrupting essential cellular machinery through V-ATPase inhibition contributes to its potent cytotoxicity against a variety of cancer cell lines.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G cluster_Ecdd_S16 This compound Mechanism of Action This compound This compound V-ATPase V-ATPase This compound->V-ATPase inhibits Endosome/Lysosome Acidification Endosome/Lysosome Acidification V-ATPase->Endosome/Lysosome Acidification drives Pyroptosis Pyroptosis Endosome/Lysosome Acidification->Pyroptosis enables Autophagy Disruption Autophagy Disruption Endosome/Lysosome Acidification->Autophagy Disruption impairment leads to Cancer Cell Death Cancer Cell Death Autophagy Disruption->Cancer Cell Death G cluster_Cleistanthin_A Cleistanthin A Mechanism of Action Cleistanthin A Cleistanthin A DNA Synthesis DNA Synthesis Cleistanthin A->DNA Synthesis inhibits Apoptosis Induction Apoptosis Induction Cleistanthin A->Apoptosis Induction induces V-ATPase V-ATPase Cleistanthin A->V-ATPase inhibits Cancer Cell Death Cancer Cell Death DNA Synthesis->Cancer Cell Death Apoptosis Induction->Cancer Cell Death V-ATPase->Cancer Cell Death G cluster_Workflow General Cytotoxicity and Mechanism Workflow Cancer Cell Culture Cancer Cell Culture Treatment (this compound or Cleistanthin A) Treatment (this compound or Cleistanthin A) Cancer Cell Culture->Treatment (this compound or Cleistanthin A) MTT Assay MTT Assay Treatment (this compound or Cleistanthin A)->MTT Assay Cell Viability LDH Assay LDH Assay Treatment (this compound or Cleistanthin A)->LDH Assay Pyroptosis/Necrosis Western Blot Western Blot Treatment (this compound or Cleistanthin A)->Western Blot Protein Expression Data Analysis Data Analysis MTT Assay->Data Analysis LDH Assay->Data Analysis Western Blot->Data Analysis

References

A Comparative Analysis of Ecdd-S16 and Other Pyroptosis Inhibitors for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ecdd-S16 with other notable pyroptosis inhibitors. The following sections detail their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies for assessing their inhibitory potential.

Introduction to Pyroptosis and its Inhibition

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and other danger signals. It is a critical component of the innate immune response, but its dysregulation is implicated in a variety of inflammatory diseases, making inhibitors of this pathway valuable research tools and potential therapeutics. The key executioner of pyroptosis is the Gasdermin D (GSDMD) protein, which, upon cleavage by inflammatory caspases (such as caspase-1, -4, -5, and -11), forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. Various strategies to inhibit pyroptosis have been developed, targeting different stages of this complex signaling cascade.

Comparative Efficacy of Pyroptosis Inhibitors

The efficacy of pyroptosis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The following table summarizes the available quantitative data for this compound and a selection of other well-characterized pyroptosis inhibitors. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell type, the stimulus used to induce pyroptosis, and the specific assay performed.

InhibitorTargetIC50Cell Type / Assay Conditions
This compound Vacuolar ATPase (V-ATPase)Effective at 0.5-1 µM; Cytotoxicity IC50 > 5-10 µMRaw264.7 macrophages (LPS stimulation); U937 macrophages (B. pseudomallei infection)[1][2]
MCC950 NLRP3 Inflammasome~7.5 nMMouse Bone Marrow-Derived Macrophages (BMDMs) (LPS + ATP stimulation)[1]
Disulfiram Gasdermin D (GSDMD)~0.41 µM (with Cu(II))THP-1 cells (Nigericin stimulation)
Necrosulfonamide Gasdermin D (GSDMD)~10 µMIn vitro GSDMD oligomerization assay
Bay 11-7082 IκBα/NF-κB & GSDMDIKK inhibition IC50 ~10 µMVaries by assay; also inhibits GSDMD pore formation[3]
Ac-YVAD-cmk Caspase-1Ki = 0.8 nMCell-free caspase-1 activity assay[4]
Z-LEVD-FMK Caspase-4-Cell-permeable inhibitor, specific IC50 not provided

Mechanisms of Action

The inhibitors discussed in this guide employ diverse strategies to block the pyroptotic pathway. Understanding these distinct mechanisms is crucial for selecting the appropriate tool for a specific research question or therapeutic goal.

This compound: A Novel V-ATPase Inhibitor

This compound, a derivative of Cleistanthin A, presents a unique mechanism for pyroptosis inhibition by targeting vacuolar ATPase (V-ATPase).[5][6] By inhibiting V-ATPase, this compound impairs the acidification of endolysosomes.[5] This disruption of vacuolar pH has been shown to decrease the production of Reactive Oxygen Species (ROS) and interfere with the activation of inflammatory caspases-1, -4, and -5, ultimately leading to a reduction in pyroptotic cell death.[1][5]

Mechanism of this compound cluster_cell Macrophage This compound This compound V-ATPase V-ATPase This compound->V-ATPase inhibits Endolysosome Acidification Endolysosome Acidification V-ATPase->Endolysosome Acidification enables ROS Production ROS Production Endolysosome Acidification->ROS Production leads to Caspase-1/4/5 Activation Caspase-1/4/5 Activation ROS Production->Caspase-1/4/5 Activation activates Pyroptosis Pyroptosis Caspase-1/4/5 Activation->Pyroptosis induces

Mechanism of this compound in Pyroptosis Inhibition
Targeting the Core Pyroptosis Machinery

Other inhibitors target more central components of the pyroptosis pathway, such as the inflammasome, caspases, or the pore-forming protein GSDMD itself.

  • MCC950 is a potent and specific inhibitor of the NLRP3 inflammasome , a key sensor protein that initiates the pyroptotic cascade in response to a wide range of stimuli.

  • Disulfiram and Necrosulfonamide directly target GSDMD , preventing the formation of pores in the cell membrane, which is the final executive step of pyroptosis.

  • Ac-YVAD-cmk and Z-LEVD-FMK are peptide-based inhibitors that target the active sites of caspase-1 and caspase-4 , respectively, thereby preventing the cleavage of GSDMD and pro-inflammatory cytokines.

  • Bay 11-7082 , initially identified as an NF-κB inhibitor , also demonstrates an ability to inhibit GSDMD pore formation.[7][8]

Targets of Various Pyroptosis Inhibitors cluster_pathway Pyroptosis Pathway Stimuli Stimuli NLRP3 Inflammasome NLRP3 Inflammasome Stimuli->NLRP3 Inflammasome Caspase-1/4 Caspase-1/4 NLRP3 Inflammasome->Caspase-1/4 GSDMD GSDMD Caspase-1/4->GSDMD Pore Formation Pore Formation GSDMD->Pore Formation Pyroptosis Pyroptosis Pore Formation->Pyroptosis MCC950 MCC950 MCC950->NLRP3 Inflammasome inhibits Ac-YVAD-cmk / Z-LEVD-FMK Ac-YVAD-cmk / Z-LEVD-FMK Ac-YVAD-cmk / Z-LEVD-FMK->Caspase-1/4 inhibits Disulfiram / Necrosulfonamide Disulfiram / Necrosulfonamide Disulfiram / Necrosulfonamide->GSDMD inhibits Experimental Workflow for Inhibitor Testing cluster_assays Assays Cell Seeding Cell Seeding Priming (e.g., LPS) Priming (e.g., LPS) Cell Seeding->Priming (e.g., LPS) Inhibitor Pre-treatment Inhibitor Pre-treatment Priming (e.g., LPS)->Inhibitor Pre-treatment Pyroptosis Induction (e.g., ATP, Nigericin) Pyroptosis Induction (e.g., ATP, Nigericin) Inhibitor Pre-treatment->Pyroptosis Induction (e.g., ATP, Nigericin) Data Collection & Analysis Data Collection & Analysis Pyroptosis Induction (e.g., ATP, Nigericin)->Data Collection & Analysis LDH Assay LDH Assay Data Collection & Analysis->LDH Assay ELISA (IL-1β, IL-18) ELISA (IL-1β, IL-18) Data Collection & Analysis->ELISA (IL-1β, IL-18) Western Blot (GSDMD, Caspase-1) Western Blot (GSDMD, Caspase-1) Data Collection & Analysis->Western Blot (GSDMD, Caspase-1)

References

Benchmarking Ecdd-S16's Potency Against Established Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potency of the novel compound Ecdd-S16 against established drugs: Dexamethasone, Indomethacin, and Celecoxib. The information is supported by experimental data from preclinical studies, with a focus on in vitro models of inflammation.

Executive Summary

This compound is a synthetic derivative of cleistanthin A that demonstrates a unique anti-inflammatory mechanism by inhibiting pyroptosis, a form of programmed cell death characterized by the release of pro-inflammatory cytokines. Its primary target is vacuolar ATPase (V-ATPase), and by inhibiting this proton pump, this compound prevents the acidification of endolysosomes, a critical step in the activation of the inflammasome and subsequent release of IL-1β and IL-18.[1][2][3] This mechanism distinguishes it from established anti-inflammatory agents that target different pathways. While direct comparative IC50 values for this compound are not yet widely published, available data indicates significant inhibition of key inflammatory mediators at sub-micromolar concentrations with low cytotoxicity.[1]

Data Presentation: Comparative Potency

The following table summarizes the available data on the potency of this compound and established anti-inflammatory drugs in relevant in vitro assays. It is important to note that direct head-to-head comparisons are limited, and assay conditions may vary between studies.

DrugTarget(s)Cell LineAssayPotency (IC50/Effective Concentration)Reference
This compound Vacuolar ATPaseRAW 264.7TNF-α releaseSubstantial reduction at 0.5 µM[1]
RAW 264.7Cytotoxicity (MTT)> 10 µM[1]
Dexamethasone Glucocorticoid Receptor-LPS-induced cytokine release-[4]
Indomethacin COX-1/COX-2RAW 264.7NO production-[5]
Celecoxib COX-2RAW 264.7--[5]

Note: The potency of Dexamethasone is well-established but often reported in terms of percentage inhibition at specific concentrations rather than IC50 values in these specific assays.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Macrophage cluster_2 Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds Inflammasome Inflammasome (NLRP3) TLR4->Inflammasome activates NFkB NF-κB TLR4->NFkB activates V_ATPase V-ATPase V_ATPase->Inflammasome enables activation via endolysosome acidification Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 cleaves Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Caspase1->Pro_IL18 cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis induces IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Prostaglandins Prostaglandins Pro_IL18->IL18 COX2 COX-2 COX2->Prostaglandins produces Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes induces transcription Pro_inflammatory_Genes->Pro_IL1b Pro_inflammatory_Genes->Pro_IL18 Pro_inflammatory_Genes->COX2 Glucocorticoid_Receptor Glucocorticoid Receptor Glucocorticoid_Receptor->NFkB inhibits Ecdd_S16 This compound Ecdd_S16->V_ATPase inhibits Dexamethasone Dexamethasone Dexamethasone->Glucocorticoid_Receptor activates Indomethacin_Celecoxib Indomethacin Celecoxib Indomethacin_Celecoxib->COX2 inhibits G cluster_0 In Vitro Benchmarking Workflow cluster_1 Endpoint Assays A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Drug Pre-treatment (this compound or comparator) A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation C->D E 5. Endpoint Assays D->E F Cytokine Measurement (ELISA) - IL-1β - IL-18 - TNF-α E->F G Pyroptosis/Cytotoxicity (LDH Assay) E->G H Mechanism of Action (Western Blot) - Caspase-1 activation E->H

References

Independent Verification of Ecdd-S16's Effect on Endosome Acidification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ecdd-S16's performance in inhibiting endosome acidification against other commonly used alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their experimental setups.

Introduction to Endosome Acidification and its Inhibition

Endosome maturation is a critical cellular process involving a gradual decrease in the luminal pH of endosomes, culminating in the acidic environment of lysosomes. This acidification is essential for various cellular functions, including receptor recycling, cargo sorting, and the activation of lysosomal enzymes. The primary driver of this process is the vacuolar-type H+-ATPase (V-ATPase), a proton pump complex.

Disruption of endosome acidification has become a significant area of research, particularly in the context of disease therapeutics, as it can modulate processes like viral entry, cytokine signaling, and cell death pathways. Several chemical compounds are utilized to study and manipulate endosomal pH. This guide focuses on this compound, a derivative of Cleistanthin A, and compares its effects with two well-established inhibitors of endosome acidification: Chloroquine and Bafilomycin A1.

Mechanism of Action

The primary mechanism by which this compound is reported to inhibit endosome acidification is through the targeting of V-ATPase. Molecular docking studies suggest that this compound binds to the V0 subunit of the V-ATPase, which is the transmembrane proton pore, thereby blocking the transport of protons into the endosomal lumen. This leads to a less acidic environment within the endosomes and lysosomes.

dot

cluster_membrane Endosomal Membrane V-ATPase V-ATPase (V0 and V1 subunits) H_in H+ V-ATPase->H_in Acidification Endosome Acidification H_in->Acidification H_out H+ H_out->V-ATPase Proton Pumping Ecdd_S16 This compound Block Inhibition Ecdd_S16->Block Block->V-ATPase

Caption: Mechanism of this compound action on endosome acidification.

Comparative Analysis

This section compares this compound with Chloroquine and Bafilomycin A1, two widely used inhibitors of endosome acidification.

FeatureThis compoundChloroquineBafilomycin A1
Primary Mechanism V-ATPase Inhibition (V0 subunit)Lysosomotropic Agent (weak base)V-ATPase Inhibition (V0 subunit)
Specificity Reported to target V-ATPaseNon-specific, affects all acidic organellesHighly specific for V-ATPase
Reported Effective Concentration 0.5 µM in Raw264.7 cells30 µM in Raw264.7 cells100-400 nM in various cell lines
Downstream Effects Observed Inhibition of pyroptosis, decreased ROS productionInhibition of autophagy, antiviral effectsInhibition of autophagy, blocks endosomal trafficking

Supporting Experimental Data

While direct quantitative measurements of endosomal pH with this compound are not extensively published, its effect on downstream cellular processes provides evidence of its activity.

Table 1: Effect of this compound and Chloroquine on Pam2CSK4-induced ROS Production in Raw264.7 cells
TreatmentConcentrationROS Production (%)
Control-Not reported
Pam2CSK41 µg/ml55.37
This compound + Pam2CSK40.5 µM 17.09
Chloroquine + Pam2CSK430 µMReduced (exact value not specified in abstract)
Data extracted from a study on Raw264.7 cells, indicating that this compound significantly reduces Reactive Oxygen Species (ROS) production, a process influenced by endosomal acidification.
Qualitative Assessment of Endosome Acidification

A common method to qualitatively assess endosome acidification is through the use of acidotropic fluorescent probes like LysoTracker Red. A decrease in fluorescence intensity upon treatment with an inhibitor suggests a disruption of the acidic environment.

dot

cluster_workflow Experimental Workflow Cells Culture Cells Treatment Treat with Inhibitor (e.g., this compound) Cells->Treatment Stain Stain with LysoTracker Red Treatment->Stain Image Fluorescence Microscopy Stain->Image Analyze Analyze Fluorescence Intensity Image->Analyze

Caption: Workflow for assessing endosome acidification.

Another indirect method is to monitor the processing of lysosomal enzymes, such as Cathepsin D. The maturation of pro-cathepsin D to its active form is dependent on the acidic pH of the lysosome. Inhibition of acidification leads to an accumulation of the pro-form.

Experimental Protocols

LysoTracker Red Staining for Qualitative Assessment of Endosome Acidification

Objective: To visualize the effect of this compound on the acidification of endo-lysosomal compartments.

Materials:

  • Cells of interest (e.g., Raw264.7 macrophages)

  • This compound, Chloroquine, or Bafilomycin A1

  • LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Seed cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentration of this compound (e.g., 0.5 µM) or other inhibitors for the specified time (e.g., 1 hour).

  • Add LysoTracker Red to the culture medium to a final concentration of 50-100 nM.

  • Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.

  • Gently wash the cells twice with pre-warmed PBS.

  • Add fresh, pre-warmed culture medium to the cells.

  • Immediately image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence.

  • A reduction in the intensity of red fluorescent puncta in treated cells compared to untreated controls indicates an inhibition of endosome acidification.

Western Blot for Cathepsin D Maturation

Objective: To indirectly assess the inhibition of lysosomal acidification by analyzing the processing of Cathepsin D.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against Cathepsin D (recognizing both pro and mature forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Prepare total cell lysates from cells treated with this compound or other inhibitors.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against Cathepsin D overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and detect the protein bands using an imaging system.

  • An accumulation of the higher molecular weight pro-cathepsin D band and a decrease in the mature form in treated samples would indicate impaired lysosomal acidification.

Signaling Pathway and Logical Relationships

dot

Ecdd_S16 This compound V_ATPase V-ATPase Ecdd_S16->V_ATPase Inhibits Proton_Pumping Proton Pumping Inhibition V_ATPase->Proton_Pumping Endosome_pH Increased Endosomal pH Proton_Pumping->Endosome_pH Cathepsin_D Decreased Cathepsin D Maturation Endosome_pH->Cathepsin_D Pyroptosis Inhibition of Pyroptosis Endosome_pH->Pyroptosis ROS Decreased ROS Production Pyroptosis->ROS

Caption: Downstream effects of this compound-mediated V-ATPase inhibition.

Conclusion

This compound presents itself as a potent inhibitor of endosome acidification, acting through the direct inhibition of the V-ATPase proton pump. Its efficacy at sub-micromolar concentrations, as suggested by downstream functional assays, makes it a valuable tool for studying the physiological consequences of impaired endo-lysosomal function. For researchers requiring a specific V-ATPase inhibitor, this compound appears to be a viable alternative to Bafilomycin A1. In contrast, Chloroquine, while effective at inhibiting acidification, acts through a less specific mechanism and at higher concentrations. The choice of inhibitor will ultimately depend on the specific experimental question and the level of specificity required. Further quantitative studies directly measuring endosomal pH upon this compound treatment would be beneficial to solidify its position and allow for a more direct comparison with other V-ATPase inhibitors.

Comparative Guide to Pyroptosis Inhibitors: A Focus on Ecdd-S16 and a Selection of Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel pyroptosis inhibitor, Ecdd-S16, alongside a selection of alternative compounds targeting various stages of the pyroptosis pathway. The information is intended to assist researchers in making informed decisions for their experimental designs.

Executive Summary

Pyroptosis is a highly inflammatory form of programmed cell death crucial in both infectious and sterile inflammation. Its modulation presents a significant therapeutic opportunity for a range of diseases. This compound, a synthetic derivative of Cleistanthin A, has emerged as a promising inhibitor of pyroptosis. This document details the key findings of this compound research and provides a comparative overview of its performance against other known pyroptosis inhibitors, including V-ATPase inhibitors, caspase-1 inhibitors, Gasdermin D (GSDMD) inhibitors, and NLRP3 inflammasome inhibitors.

Data Presentation: Comparative Efficacy of Pyroptosis Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: V-ATPase Inhibitors - A Comparison with this compound

CompoundTargetMechanism of ActionIC50/KiCell Type(s)Key Findings & Citations
This compound V-ATPaseInhibits V-ATPase, leading to impaired endosome/lysosome acidification and subsequent reduction in caspase activation.>10 µM (Raw264.7 cells)[1], >5 µM (U937 macrophages)[2][3]Macrophages (Raw264.7, U937)Suppresses pyroptosis induced by Burkholderia pseudomallei and TLR ligands.[1][2][3] Reduces LDH release and secretion of IL-1β and IL-18.[2][3]
Bafilomycin A1 V-ATPaseBinds to the V0 subunit of V-ATPase, blocking proton translocation.0.6-1.5 nM (bovine chromaffin granules)VariousPotent and widely used inhibitor of V-ATPase and autophagy.
Concanamycin A V-ATPaseBinds to the V(o) subunit c of V-ATPase.~10 nMVariousSpecific inhibitor of V-type H+-ATPase.[4]

Table 2: Caspase-1 Inhibitors

CompoundTargetMechanism of ActionIC50/KiCell Type(s)Key Findings & Citations
VX-765 (Belnacasan) Caspase-1, Caspase-4Prodrug that is converted to the active inhibitor VRT-043198, which covalently modifies the catalytic cysteine residue of caspase-1.VRT-043198: Ki of 0.8 nM for Caspase-1VariousReduces the production of IL-1β and IL-18.[5] Blocks pyroptosis.[5]
Ac-YVAD-cmk Caspase-1Irreversible peptide-based inhibitor that mimics the caspase-1 cleavage site in pro-IL-1β.High micromolar range for apoptosis inhibitionVariousSelective inhibitor of caspase-1.

Table 3: Gasdermin D (GSDMD) Inhibitors

CompoundTargetMechanism of ActionIC50/ConcentrationCell Type(s)Key Findings & Citations
Necrosulfonamide GSDMD, MLKLCovalently modifies Cys191 of GSDMD, inhibiting its pore-forming activity.< 1 µM for necrosis inhibitionVariousInhibits both pyroptosis and necroptosis.[4][6]
Disulfiram GSDMDCovalently modifies Cys191 of GSDMD, blocking pore formation.0.41 ± 0.02 µM (with Cu(II))THP-1 cells, iBMDMsFDA-approved drug repurposed as a GSDMD inhibitor.

Table 4: NLRP3 Inflammasome Inhibitors

CompoundTargetMechanism of ActionIC50Cell Type(s)Key Findings & Citations
MCC950 NLRP3Directly binds to the NACHT domain of NLRP3, preventing its activation and oligomerization.7.5 nM (BMDMs), 8.1 nM (HMDMs)Macrophages (BMDM, HMDM), PBMCsPotent and selective inhibitor of the NLRP3 inflammasome.[7] Reduces IL-1β and IL-18 production.[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the this compound research are provided below to facilitate replication and comparison.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells (e.g., Raw264.7 or U937 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH released into the culture medium from damaged cells, a hallmark of pyroptosis.

  • Sample Collection: After treatment with the stimulus and/or inhibitor, centrifuge the cell culture plates at 500 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer).[1] The formula used is: % LDH release = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.[1]

Western Blot for Caspase-1 and GSDMD Cleavage

This technique is used to detect the cleavage of pro-caspase-1 into its active p20 subunit and the cleavage of GSDMD into its N-terminal pore-forming fragment.

  • Protein Extraction: Lyse the treated cells with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against caspase-1 (for p20 subunit) and GSDMD overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18

This assay quantifies the concentration of secreted pro-inflammatory cytokines IL-1β and IL-18 in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatants after treatment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the standards and samples to the wells.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Signaling Pathway of this compound Action

Ecdd_S16_Pathway cluster_cell Macrophage TLR TLR Ligand (e.g., LPS) TLR_receptor TLR TLR->TLR_receptor Endosome Endosome/ Lysosome TLR_receptor->Endosome Internalization & Acidification V_ATPase V-ATPase V_ATPase->Endosome Proton Pump Pro_Casp1 Pro-Caspase-1 Endosome->Pro_Casp1 NLRP3 Inflammasome Activation Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage IL1b Secreted IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N Pyroptosis Pyroptosis (Cell Lysis) GSDMD_N->Pyroptosis Pore Formation Ecdd_S16 This compound Ecdd_S16->V_ATPase Inhibition

Caption: Signaling pathway of this compound in inhibiting pyroptosis.

Experimental Workflow for Comparing Pyroptosis Inhibitors

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection cluster_analysis Analysis & Comparison Cell_Culture 1. Culture Macrophages (e.g., Raw264.7) Stimulation 2. Induce Pyroptosis (e.g., LPS + ATP) Cell_Culture->Stimulation Treatment 3. Treat with Inhibitors (this compound & Alternatives) Stimulation->Treatment LDH_Assay 4a. LDH Release Assay (Measure Cell Lysis) Treatment->LDH_Assay ELISA 4b. ELISA (Measure IL-1β/IL-18) Treatment->ELISA Western_Blot 4c. Western Blot (Caspase-1/GSDMD Cleavage) Treatment->Western_Blot Data_Analysis 5. Quantitative Analysis (IC50, % Inhibition) LDH_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis Comparison 6. Comparative Evaluation Data_Analysis->Comparison

Caption: Workflow for comparative analysis of pyroptosis inhibitors.

Logical Relationship of Pyroptosis Inhibition Strategies

Inhibition_Strategies cluster_inhibitors Inhibitor Classes Pyroptosis {Pyroptosis Pathway} V_ATPase_Inhibitors V-ATPase Inhibitors This compound Bafilomycin A1 Pyroptosis->V_ATPase_Inhibitors:f0 Upstream (Acidification) NLRP3_Inhibitors NLRP3 Inhibitors MCC950 Pyroptosis->NLRP3_Inhibitors:f0 Upstream (Inflammasome Assembly) Caspase1_Inhibitors Caspase-1 Inhibitors VX-765 Ac-YVAD-cmk Pyroptosis->Caspase1_Inhibitors:f0 Mid-stream (Execution) GSDMD_Inhibitors GSDMD Inhibitors Necrosulfonamide Disulfiram Pyroptosis->GSDMD_Inhibitors:f0 Downstream (Pore Formation)

Caption: Different strategies for inhibiting the pyroptosis pathway.

References

A Head-to-Head Comparison of Ecdd-S16 and its Analogs in the Context of Pyroptosis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of Ecdd-S16 and its analogs, focusing on their potential as inhibitors of pyroptosis, a form of programmed cell death characterized by inflammation. This analysis is based on available experimental data and aims to inform further research and development in this area.

Introduction to this compound and its Analogs

This compound is a semi-synthetic derivative of Cleistanthin A, a natural compound extracted from the plant Cleistanthus collinus. Structurally, this compound is the 4-fluorobenzoic acid ester of Cleistanthin A. Another notable analog is ECDD-S18, which is the 4-bromobenzoic acid ester of Cleistanthin A. Both compounds share a common core structure and are known to target vacuolar ATPase (V-ATPase), a proton pump essential for the acidification of lysosomes and other intracellular vesicles. Inhibition of V-ATPase disrupts lysosomal function, which has been shown to suppress the pyroptotic pathway.

Mechanism of Action: V-ATPase Inhibition and Pyroptosis Suppression

Pyroptosis is a highly inflammatory form of programmed cell death initiated by various pathological stimuli, such as microbial infections and endogenous danger signals. It is a crucial component of the innate immune response. The canonical pathway involves the activation of inflammasomes, leading to the cleavage and activation of caspase-1. Activated caspase-1 then cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. A non-canonical pathway can also be activated by intracellular lipopolysaccharide (LPS), which triggers caspase-4/5 (in humans) or caspase-11 (in mice) to cleave GSDMD.

This compound has been demonstrated to inhibit pyroptosis by targeting V-ATPase. By inhibiting V-ATPase, this compound prevents the acidification of phagolysosomes, which is a critical step for the activation of the NLRP3 inflammasome and subsequent pyroptotic cell death. This mechanism of action is likely shared by its analog, ECDD-S18, which has also been shown to be a V-ATPase inhibitor that impairs lysosomal acidification.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Lysosome PAMPs/DAMPs PAMPs/DAMPs TLR TLR PAMPs/DAMPs->TLR binds Inflammasome Inflammasome TLR->Inflammasome activates Pro-Caspase-1 Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β/18 Pro-IL-1β/18 Caspase-1->Pro-IL-1β/18 cleaves GSDMD GSDMD Caspase-1->GSDMD cleaves IL-1β/18 IL-1β/18 Pro-IL-1β/18->IL-1β/18 Inflammation Inflammation IL-1β/18->Inflammation GSDMD-N GSDMD-N GSDMD->GSDMD-N Pyroptosis Pyroptosis GSDMD-N->Pyroptosis forms pores Inflammasome->Pro-Caspase-1 cleaves V-ATPase V-ATPase H+ V-ATPase->H+ pumps This compound / Analogs This compound / Analogs This compound / Analogs->V-ATPase inhibits

Caption: Signaling pathway of pyroptosis and the inhibitory action of this compound and its analogs.

Head-to-Head Performance Comparison

While direct head-to-head studies comparing the anti-pyroptotic activity of this compound and its analogs are limited, a comparative analysis can be constructed based on their reported biological activities in different contexts.

ParameterThis compoundECDD-S18Cleistanthin A (Parent Compound)
Chemical Structure 4-fluorobenzoic acid ester of Cleistanthin A4-bromobenzoic acid ester of Cleistanthin AGlycoside
Primary Target V-ATPaseV-ATPaseV-ATPase
Primary Activity Studied Pyroptosis InhibitionAnticancerCytotoxicity / Anticancer
Effect on Pyroptosis Inhibits: LDH release, Caspase-1, -4, -5 activation, IL-1β & IL-18 productionNot directly studied. Expected to inhibit pyroptosis due to V-ATPase inhibition.Not directly studied.
Anticancer Activity Investigated in head and neck squamous cell carcinoma (HNSCC)Potent: Surpasses cisplatin in cytotoxicity against HNSCC cellsCytotoxic to various cancer cell lines.
Cytotoxicity Cytotoxic at higher concentrations; IC50 > 10 µM in Raw264.7 cells."Remarkable cytotoxicity" against HNSCC cells.Potent cytotoxicity with nanomolar IC50 values in some cancer cell lines.

Supporting Experimental Data

This compound: Inhibition of Pyroptosis in Macrophages

Studies on this compound have demonstrated its ability to suppress pyroptosis in macrophage cell lines.

ExperimentCell LineTreatmentKey Findings
LDH Release Assay U937 MacrophagesB. pseudomallei infection + this compound (1 µM)Significantly decreased LDH release, indicating reduced cell lysis.
Western Blot U937 MacrophagesB. pseudomallei infection + this compound (1 µM)Reduced cleavage of Caspase-1, -4, and -5.
ELISA U937 MacrophagesB. pseudomallei infection + this compound (1 µM)Significantly inhibited the production of IL-1β and IL-18, but not TNF-α or IL-10.
Immunofluorescence U937 MacrophagesB. pseudomallei infection + this compound (1 µM)Decreased colocalization of bacteria with phagosome acidification markers.
ECDD-S18: Anticancer Activity and V-ATPase Inhibition

Research on ECDD-S18 has primarily focused on its potential as an anticancer agent.

ExperimentCell LineTreatmentKey Findings
Cytotoxicity Assay Head and Neck Squamous Cell Carcinoma (HNSCC)ECDD-S18Exhibited remarkable cytotoxicity, surpassing that of cisplatin.
Apoptosis Assay HNSCCECDD-S18Induced apoptosis in a dose-dependent manner.
Lysosomal Acidification Assay HNSCCECDD-S18Effectively impaired lysosomal acidification, confirming V-ATPase inhibition.

Experimental Protocols

Synthesis of this compound and Analogs

This compound and its analog ECDD-S18 are synthesized via esterification of Cleistanthin A.

G Cleistanthin_A Cleistanthin A Esterification Esterification Reaction Cleistanthin_A->Esterification Halogenated_Benzoic_Acid 4-Fluoro or 4-Bromo Benzoic Acid Halogenated_Benzoic_Acid->Esterification DCC_DMAP DCC, DMAP DCC_DMAP->Esterification Product This compound or ECDD-S18 Esterification->Product

Caption: General workflow for the synthesis of this compound and its analogs.

Protocol:

  • Cleistanthin A is dissolved in a suitable organic solvent (e.g., dichloromethane).

  • The corresponding halogenated benzoic acid (4-fluorobenzoic acid for this compound or 4-bromobenzoic acid for ECDD-S18) is added.

  • N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to facilitate the esterification.

  • The reaction mixture is stirred at room temperature until completion.

  • The product is then purified using standard chromatographic techniques.

Pyroptosis Inhibition Assays (as performed for this compound)

Cell Culture and Treatment:

  • Human macrophage cell lines (e.g., U937) are cultured under standard conditions.

  • Cells are pre-treated with the test compound (e.g., this compound at 1 µM) for a specified time (e.g., 1 hour).

  • Pyroptosis is induced by infecting the cells with a pathogen (e.g., Burkholderia pseudomallei) or by treatment with a known inflammasome activator (e.g., LPS followed by ATP).

Lactate Dehydrogenase (LDH) Release Assay:

  • Cell culture supernatants are collected at various time points post-induction.

  • LDH activity in the supernatant, an indicator of cell lysis, is measured using a commercially available LDH cytotoxicity assay kit.

Western Blot Analysis:

  • Cell lysates are prepared and proteins are separated by SDS-PAGE.

  • Proteins are transferred to a membrane and probed with specific antibodies against pyroptosis markers such as cleaved caspase-1, cleaved caspase-4, cleaved caspase-5, and the N-terminal fragment of GSDMD.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Cell culture supernatants are collected to measure the concentration of secreted cytokines.

  • ELISA kits specific for IL-1β and IL-18 are used to quantify their levels.

Discussion and Future Directions

The available evidence strongly suggests that this compound is a potent inhibitor of pyroptosis, acting through the well-defined mechanism of V-ATPase inhibition. Its analog, ECDD-S18, shares the same molecular target and a similar chemical structure, making it a prime candidate for a potent pyroptosis inhibitor as well. The higher cytotoxicity of ECDD-S18 observed in cancer cell lines suggests that the nature of the halogen substitution (Bromo vs. Fluoro) may influence the compound's overall biological activity profile, including its potency and potential toxicity.

A direct head-to-head comparison of this compound and ECDD-S18 for their anti-pyroptotic effects is a critical next step. Such studies should include dose-response analyses to determine their respective IC50 values for the inhibition of LDH release and cytokine production. Furthermore, investigating the structure-activity relationship of a broader range of Cleistanthin A analogs could lead to the development of even more potent and selective inhibitors of pyroptosis with improved therapeutic potential for treating inflammatory diseases.

Safety Operating Guide

Prudent Disposal of Ecdd-S16: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As a novel research compound, specific disposal protocols for Ecdd-S16 have not been formally established. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

This compound, a synthetic derivative of cleistanthin A, is a compound under investigation for its potential therapeutic properties, including the inhibition of pyroptosis-induced inflammation.[1][2][3][4] Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous substance, particularly considering the hazardous nature of the reagents used in its synthesis.

Hazard Profile of Synthetic Precursors

The synthesis of this compound involves several hazardous chemicals.[5] Understanding their properties underscores the need for cautious disposal of the final compound.

Chemical NameCAS NumberKey HazardsDisposal Considerations
4-Fluorobenzoic acid 456-22-4Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]Dispose of at a supervised, appropriate waste disposal facility.[8] Considered biodegradable with negligible ecotoxicity.[9]
N,N'-Dicyclohexylcarbodiimide (DCC) 538-75-0Toxic in contact with skin, causes serious eye damage, and may cause an allergic skin reaction.[10][11]Treat as hazardous waste. Neutralize at an approved facility. May require incineration with a combustible material.[12]
4-(Dimethylamino)pyridine (DMAP) 1122-58-3Fatal in contact with skin and toxic if swallowed. Causes skin and serious eye irritation.[13]Dispose of as authorized hazardous or special waste.[14] Considered hazardous waste due to its toxicity.[13]

Step-by-Step Disposal Procedure for this compound

Given the hazardous nature of its precursors, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.

1. Waste Identification and Segregation:

  • Treat all forms of this compound waste (e.g., unused compound, solutions, contaminated labware) as hazardous.

  • Segregate this compound waste from other waste streams to prevent unintended chemical reactions.[15]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound waste.

3. Waste Collection and Labeling:

  • Collect solid this compound waste in a clearly labeled, sealable, and chemically compatible container.

  • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled container.

  • The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazards.

4. Storage:

  • Store waste containers in a designated, secure area away from incompatible materials.[15]

  • Ensure the storage area is well-ventilated.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[15]

  • Do not dispose of this compound down the drain or in regular trash.

6. Decontamination of Empty Containers:

  • For containers that held this compound, they must be decontaminated before being discarded.

  • Triple rinse the container with a suitable solvent.[16][17]

  • Collect the rinsate as hazardous waste.[17][18]

  • After decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[16][17]

Experimental Protocols

As this compound is a research compound, there are no established experimental protocols for its disposal. The procedures outlined above are derived from standard guidelines for laboratory chemical waste management.[15][17][19][20]

Disposal Workflow Diagram

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

Ecdd_S16_Disposal_Workflow Start Start: this compound Waste Generated PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid Solid CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Liquid Store Store Securely in Designated Area CollectSolid->Store CollectLiquid->Store ContactEHS Contact EHS for Professional Disposal Store->ContactEHS End End: Proper Disposal ContactEHS->End

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.